molecular formula C46H83N2O17P B1662194 Tilmicosin Phosphate CAS No. 137330-13-3

Tilmicosin Phosphate

Cat. No.: B1662194
CAS No.: 137330-13-3
M. Wt: 967.1 g/mol
InChI Key: NESIVXZOSKKUDP-ARVJLQODSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

See also: Tilmicosin (has active moiety).

Properties

IUPAC Name

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3S,5R)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H80N2O13.H3O4P/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45;1-5(2,3)4/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3;(H3,1,2,3,4)/b15-14+,25-19+;/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESIVXZOSKKUDP-ARVJLQODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H83N2O17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019820
Record name Tilmicosin phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

967.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137330-13-3
Record name Tilmicosin phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137330133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilmicosin phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [12-{[3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4,
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TILMICOSIN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMH7U1S683
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: The In Vitro Antibacterial Spectrum of Tilmicosin Phosphate Against Key Veterinary Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of tilmicosin phosphate, a semi-synthetic macrolide antibiotic, against critical bacterial pathogens in veterinary medicine. The document details its mechanism of action, presents quantitative susceptibility data, and outlines the standardized experimental protocols used to generate this data.

Introduction and Mechanism of Action

Tilmicosin is a macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle, sheep, and pigs.[1] Its therapeutic effect stems from its ability to inhibit bacterial protein synthesis.[2] Tilmicosin binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation.[2] This action is primarily bacteriostatic, halting the growth and replication of susceptible bacteria, which allows the host's immune system to clear the infection.[2] At high concentrations, it may exhibit bactericidal properties.[3]

The following diagram illustrates the mechanism of action of tilmicosin at the bacterial ribosome.

Tilmicosin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_inhibition 50S 50S Subunit 30S 30S Subunit Block Inhibition of Translocation 50S->Block mRNA mRNA tRNA tRNA carrying Amino Acid Protein Growing Polypeptide Chain tRNA->Protein Tilmicosin This compound Tilmicosin->50S Binds to P-site & exit tunnel

Caption: Mechanism of this compound inhibiting bacterial protein synthesis.

In Vitro Antibacterial Spectrum

The effectiveness of tilmicosin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values (in µg/mL) for this compound against major veterinary pathogens. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: Tilmicosin MIC Data for Bovine Respiratory Disease (BRD) Pathogens
Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mannheimia haemolytica------≤8
Pasteurella multocida---48[4]
Histophilus somni---------
Mycoplasma bovis---≥32≥32

Note: Resistance in M. haemolytica and P. multocida has been reported as uncommon, with MIC values for resistant isolates at ≥32 µg/mL and ≥16 µg/mL, respectively.[5][6] For Mycoplasma bovis, high MIC values are frequently observed, indicating widespread acquired resistance.[7][8][9]

Table 2: Tilmicosin MIC Data for Swine Respiratory Disease (SRD) Pathogens
Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Actinobacillus pleuropneumoniae≤0.06 - >64------
Pasteurella multocida------8
Mycoplasma hyopneumoniae---1.6---

Note: For P. multocida isolates from swine, over 90% have been found to be sensitive to tilmicosin with an MIC₉₀ of 8 µg/mL.[10] The MIC for M. hyopneumoniae was determined with an inoculum of 10⁶ CFU/mL.[3][11]

Table 3: Tilmicosin MIC Data for Avian Pathogens
Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mycoplasma gallisepticum---------
Mycoplasma synoviae---------

Note: Studies show tilmicosin has a slightly lower MIC against most strains of M. gallisepticum and M. synoviae compared to tylosin.[9]

Experimental Protocols for MIC Determination

The data presented is generated using standardized antimicrobial susceptibility testing methods, primarily broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Broth Microdilution Method (CLSI VET01 Standard)

This method determines the MIC of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of this compound, typically at a high concentration (e.g., 1000 µg/mL), in a suitable solvent.

  • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations in the microtiter plate.[14][15]

2. Preparation of Bacterial Inoculum:

  • Select several well-isolated colonies of the veterinary pathogen from an agar plate culture.

  • Transfer the colonies to a tube containing broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Dispense the prepared antimicrobial dilutions into the wells of a 96-well microtiter plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours. Specific pathogens like Mycoplasma spp. may require specialized media and longer incubation periods.

4. Interpretation of Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of tilmicosin that completely inhibits visible growth of the organism.

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing & Incubation cluster_analysis Phase 3: Analysis Isolate 1. Isolate Pathogen (Pure Culture) Inoculum 2. Prepare Inoculum (0.5 McFarland Standard) Isolate->Inoculum Dilute_Inoculum 3. Dilute to final ~5x10^5 CFU/mL Inoculum->Dilute_Inoculum Inoculate 6. Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate Stock 4. Prepare Tilmicosin Stock Solution Serial_Dilute 5. Create Serial Dilutions in Microtiter Plate Stock->Serial_Dilute Serial_Dilute->Inoculate Controls 7. Add Controls (Growth & Sterility) Inoculate->Controls Incubate 8. Incubate Plate (e.g., 18-24h at 37°C) Controls->Incubate Read 9. Visually Inspect for Turbidity (Growth) Incubate->Read Determine_MIC 10. Identify Lowest Concentration with No Growth Read->Determine_MIC Report 11. Report MIC Value (µg/mL) Determine_MIC->Report

Caption: Standard experimental workflow for MIC determination via broth microdilution.

Conclusion

This compound demonstrates a potent in vitro activity against a broad spectrum of key bacterial pathogens responsible for respiratory diseases in cattle, swine, and poultry. Its primary targets include Mannheimia haemolytica, Pasteurella multocida, and various Mycoplasma species. While it remains an effective therapeutic option, the emergence of resistance, particularly in Mycoplasma bovis, underscores the critical need for ongoing antimicrobial susceptibility testing. The standardized protocols outlined by CLSI are essential for generating reliable and comparable data, which is vital for guiding prudent antibiotic use and informing future drug development strategies.

References

An In-depth Technical Guide to the Immunomodulatory and Anti-inflammatory Effects of Tilmicosin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilmicosin phosphate, a semi-synthetic macrolide antibiotic primarily utilized in veterinary medicine, has demonstrated significant immunomodulatory and anti-inflammatory properties beyond its antimicrobial activity.[1][2] This technical guide provides a comprehensive overview of the mechanisms through which this compound modulates the host's immune response. It delves into its effects on immune cell function, cytokine production, and key inflammatory signaling pathways. This document summarizes quantitative data from various studies, outlines detailed experimental protocols, and provides visual representations of the underlying biological processes to serve as a valuable resource for researchers and professionals in drug development.

Introduction to this compound

Tilmicosin is a macrolide antibiotic derived from tylosin and is widely used for treating respiratory diseases in livestock, particularly bovine respiratory disease associated with Mannheimia haemolytica.[3] Its primary antibacterial mechanism involves binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[4] Beyond this direct antimicrobial action, a growing body of evidence highlights its capacity to modulate the host's immune and inflammatory responses, which may contribute significantly to its clinical efficacy.[1][2] These non-antimicrobial effects include the induction of apoptosis in neutrophils, modulation of pro- and anti-inflammatory cytokine production, and interference with key inflammatory signaling cascades.[1][5]

Immunomodulatory and Anti-inflammatory Mechanisms

This compound exerts its immunomodulatory and anti-inflammatory effects through several distinct yet interconnected mechanisms:

Induction of Neutrophil Apoptosis

A key anti-inflammatory action of tilmicosin is its ability to induce apoptosis, or programmed cell death, in neutrophils.[1][6] During acute inflammation, neutrophils are recruited to the site of infection or injury, where they can release cytotoxic contents and contribute to tissue damage. By promoting neutrophil apoptosis, tilmicosin facilitates their clearance by macrophages, a crucial step in the resolution of inflammation.[6] This process prevents the release of harmful cellular contents and reduces the production of pro-inflammatory mediators like leukotriene B4 (LTB4).[1][6] Studies have shown that tilmicosin-induced apoptosis is associated with the externalization of phosphatidylserine on the neutrophil surface, which signals for their phagocytic removal by macrophages.[6]

Modulation of Cytokine Production

Tilmicosin has been shown to significantly alter the production of various cytokines involved in the inflammatory response. It generally suppresses the production of pro-inflammatory cytokines while promoting the synthesis of anti-inflammatory cytokines.

  • Pro-inflammatory Cytokines: In various in vitro models using macrophages and monocytes stimulated with lipopolysaccharide (LPS) or infected with Staphylococcus aureus, tilmicosin has been found to decrease the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][5]

  • Anti-inflammatory Cytokines: Conversely, tilmicosin has been observed to increase the production of interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[1][2]

Inhibition of Inflammatory Mediators and Enzymes

Tilmicosin also targets other key molecules and enzymes that drive the inflammatory process:

  • Prostaglandins and Leukotrienes: It reduces the production of prostaglandin E2 (PGE2) and 6-keto-prostaglandin F1α.[1][2] This effect is partly attributed to the reduced gene expression of cyclooxygenase-2 (COX-2).[1][2] Additionally, tilmicosin has been shown to decrease the levels of the potent neutrophil chemoattractant, leukotriene B4 (LTB4), in the lungs of infected animals.[1]

  • Nitric Oxide (NO): Tilmicosin significantly decreases the production of nitric oxide by downregulating the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages.[1][2]

  • Reactive Oxygen Species (ROS): In bovine mammary epithelial cells infected with S. aureus, tilmicosin treatment led to a reduction in reactive oxygen species (ROS) production.[5]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The anti-inflammatory effects of tilmicosin are also mediated through its influence on intracellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. In bovine mammary epithelial cells, pretreatment with tilmicosin was found to:[5]

  • Increase the phosphorylation of ERK1/2 (extracellular signal-regulated kinase 1/2).

  • Decrease the phosphorylation of p38.

This differential regulation of MAPK signaling components is a key mechanism by which tilmicosin modulates the inflammatory response.[5][7]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative findings from various studies on the effects of this compound.

Table 1: Effect of Tilmicosin on Pro-inflammatory Cytokine and Mediator Production

Cell TypeStimulantTilmicosin ConcentrationMeasured MediatorResultReference
RAW264.7 Macrophages & Mouse PBMCsLPS10 & 20 µg/mLTNF-α, IL-1β, IL-6Significantly decreased[2]
Bovine Mammary Epithelial Cells (MAC-T)S. aureus10 µg/mLTNF-αDecreased (P < 0.05)[5]
Bovine Mammary Epithelial Cells (MAC-T)S. aureus10 µg/mLIL-1β, IL-6Decreased (P < 0.01)[5]
RAW264.7 Macrophages & Mouse PBMCsLPS10 & 20 µg/mLPGE2, 6-keto-PGF1α, NOSignificantly decreased[2]
Bovine Alveolar MacrophagesLPSIn vivo & in vitro treatmentPGE2Reduced production[8]
Porcine BAL Fluid LeukocytesA. pleuropneumoniae400 ppm in feedLeukotriene B4Decreased concentrations[9]
Bovine Mammary Epithelial Cells (MAC-T)S. aureus10 µg/mLReactive Oxygen Species (ROS)Reduced (P < 0.01)[5]

Table 2: Effect of Tilmicosin on Anti-inflammatory Cytokine Production and Gene Expression

Cell TypeStimulantTilmicosin ConcentrationMeasured Mediator/GeneResultReference
RAW264.7 Macrophages & Mouse PBMCsLPS10 & 20 µg/mLIL-10Increased production[2]
RAW264.7 Macrophages & Mouse PBMCsLPS10 & 20 µg/mLCOX-2, iNOS gene expressionSignificantly reduced[2]

Table 3: Effect of Tilmicosin on MAPK Signaling Pathway Components

Cell TypeStimulantTilmicosin ConcentrationSignaling MoleculeResultReference
Bovine Mammary Epithelial Cells (MAC-T)S. aureus10 µg/mLPhospho-ERK1/2Increased (P < 0.05)[5]
Bovine Mammary Epithelial Cells (MAC-T)S. aureus10 µg/mLPhospho-p38Decreased (P < 0.01)[5]

Table 4: Effect of Tilmicosin on Neutrophil Apoptosis

Cell TypeConditionTilmicosin TreatmentMeasured EffectResultReference
Bovine Peripheral NeutrophilsIn the presence or absence of P. haemolyticaNot specifiedInduction of apoptosisTilmicosin induces apoptosis[6]
Bovine Peripheral Neutrophils-Not specifiedPhagocytosis by macrophagesPromoted[6]
Porcine BAL Fluid LeukocytesA. pleuropneumoniae infection400 ppm in feedApoptosisEnhanced[9]
Bovine Mammary Epithelial Cells (MAC-T)S. aureus infection10 µg/mLApoptosisReduced by 80% (P < 0.01)[5]

Experimental Protocols

This section provides an overview of the methodologies used in key studies to investigate the immunomodulatory and anti-inflammatory effects of tilmicosin.

In Vitro Anti-inflammatory Assays in Macrophages
  • Cell Culture: RAW264.7 macrophages or mouse peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Tilmicosin Treatment: Cells are treated with varying concentrations of tilmicosin (e.g., 5, 10, 20 µg/mL) prior to or concurrently with LPS stimulation.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): NO production is measured in the culture supernatant using the Griess reagent.

    • Prostaglandins and Cytokines: Levels of PGE2, 6-keto-PGF1α, TNF-α, IL-1β, IL-6, and IL-10 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene Expression Analysis:

    • Total RNA is extracted from the cells.

    • Reverse transcription is performed to synthesize cDNA.

    • Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression levels of COX-2 and iNOS, with a housekeeping gene (e.g., GAPDH) as an internal control.

MAPK Phosphorylation Assay in Epithelial Cells
  • Cell Culture and Treatment: Immortalized mammary epithelial cells (MAC-T) are cultured and may be serum-starved before the experiment. Cells are pre-treated with tilmicosin (e.g., 10 µg/mL) for a specified duration (e.g., 12 hours).

  • Stimulation: Cells are then stimulated with a pathogen, such as S. aureus, for a short period (e.g., 5 minutes).

  • Flow Cytometry Analysis:

    • Cells are fixed and permeabilized.

    • Cells are incubated with fluorescently labeled antibodies specific for the phosphorylated forms of ERK1/2 and p38.

    • The levels of phosphorylated proteins are quantified using a flow cytometer.

Neutrophil Apoptosis Assays
  • Neutrophil Isolation: Neutrophils are isolated from the peripheral blood of the target species (e.g., bovine).

  • Tilmicosin Treatment: Isolated neutrophils are incubated with tilmicosin. Other antibiotics or anti-inflammatory drugs may be used as controls.

  • Apoptosis Measurement:

    • Annexin-V Staining: Apoptosis is assessed by staining the cells with fluorescently labeled Annexin-V, which binds to phosphatidylserine on the surface of apoptotic cells, and a viability dye (e.g., propidium iodide). The stained cells are then analyzed by flow cytometry.

    • ELISA for Apoptotic Nucleosomes: An enzyme-linked immunosorbent assay that detects histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells can also be used.

Visualizations of Pathways and Workflows

Signaling Pathways Modulated by Tilmicosin

Tilmicosin_Signaling_Pathway Tilmicosin Tilmicosin Phosphate MAPK_Pathway MAPK Pathway Tilmicosin->MAPK_Pathway Modulates p38 p38 Tilmicosin->p38 Inhibits ERK12 ERK1/2 Tilmicosin->ERK12 Activates NFkB NF-κB Pathway Tilmicosin->NFkB Inhibits MAPK_Pathway->p38 MAPK_Pathway->ERK12 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->Pro_inflammatory_Cytokines Anti_inflammatory_Cytokines Anti-inflammatory Cytokine (IL-10) ERK12->Anti_inflammatory_Cytokines COX2_iNOS COX-2 & iNOS Gene Expression NFkB->COX2_iNOS NFkB->Pro_inflammatory_Cytokines Inflammatory_Mediators Inflammatory Mediators (PGE2, NO) COX2_iNOS->Inflammatory_Mediators

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Investigating Anti-inflammatory Effects

Experimental_Workflow start Start: Isolate Immune Cells (e.g., Macrophages, Neutrophils) treatment Cell Treatment Groups: 1. Control (Untreated) 2. Stimulant only (e.g., LPS) 3. Tilmicosin + Stimulant start->treatment incubation Incubate for a defined period treatment->incubation harvest Harvest Supernatant and Cells incubation->harvest supernatant_analysis Supernatant Analysis harvest->supernatant_analysis cell_analysis Cellular Analysis harvest->cell_analysis elisa ELISA for Cytokines (TNF-α, IL-6, IL-10) supernatant_analysis->elisa griess Griess Assay for Nitric Oxide supernatant_analysis->griess qpcr qRT-PCR for Gene Expression (COX-2, iNOS) cell_analysis->qpcr flow_cytometry Flow Cytometry for MAPK Phosphorylation or Apoptosis cell_analysis->flow_cytometry data_analysis Data Analysis and Interpretation elisa->data_analysis griess->data_analysis qpcr->data_analysis flow_cytometry->data_analysis

Caption: Experimental workflow for in vitro studies.

Logical Relationships in Tilmicosin's Immunomodulatory Actions

Logical_Relationships Tilmicosin This compound Neutrophil_Apoptosis Induces Neutrophil Apoptosis Tilmicosin->Neutrophil_Apoptosis Cytokine_Modulation Modulates Cytokine Production Tilmicosin->Cytokine_Modulation Signaling_Modulation Modulates Signaling Pathways (MAPK) Tilmicosin->Signaling_Modulation Mediator_Inhibition Inhibits Inflammatory Mediators & Enzymes Tilmicosin->Mediator_Inhibition LTB4_Down ↓ Leukotriene B4 Neutrophil_Apoptosis->LTB4_Down Inflammation_Resolution Resolution of Inflammation & Reduced Tissue Damage Neutrophil_Apoptosis->Inflammation_Resolution Pro_inflammatory_Down ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Cytokine_Modulation->Pro_inflammatory_Down Anti_inflammatory_Up ↑ Anti-inflammatory Cytokine (IL-10) Cytokine_Modulation->Anti_inflammatory_Up p38_Down ↓ p38 Phosphorylation Signaling_Modulation->p38_Down ERK12_Up ↑ ERK1/2 Phosphorylation Signaling_Modulation->ERK12_Up COX2_iNOS_Down ↓ COX-2 & iNOS Mediator_Inhibition->COX2_iNOS_Down Pro_inflammatory_Down->Inflammation_Resolution Anti_inflammatory_Up->Inflammation_Resolution LTB4_Down->Inflammation_Resolution PGE2_NO_Down ↓ PGE2 & NO COX2_iNOS_Down->PGE2_NO_Down PGE2_NO_Down->Inflammation_Resolution

Caption: Summary of tilmicosin's immunomodulatory actions.

Conclusion and Future Directions

This compound possesses multifaceted immunomodulatory and anti-inflammatory properties that complement its primary antimicrobial function. Its ability to induce neutrophil apoptosis, suppress pro-inflammatory cytokines and mediators, enhance anti-inflammatory responses, and modulate key signaling pathways like MAPK, provides a strong rationale for its clinical effectiveness in treating inflammatory infectious diseases.

For researchers and drug development professionals, these characteristics present tilmicosin as a lead compound for developing new therapies that target both the pathogen and the host's detrimental inflammatory response. Future research should focus on further elucidating the precise molecular targets of tilmicosin within immune cells, exploring its effects on other immune cell populations, and evaluating its potential application in a broader range of inflammatory conditions, potentially including non-infectious inflammatory diseases. A deeper understanding of these mechanisms will pave the way for the rational design of novel anti-inflammatory agents with dual-action capabilities.

References

Tilmicosin phosphate molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: November 2025

Tilmicosin phosphate is the phosphate salt of a semi-synthetic macrolide antibiotic derived from desmycosin.[1] It is utilized in veterinary medicine primarily for the treatment of respiratory diseases in cattle and other livestock. This document provides a concise technical overview of its fundamental chemical properties.

Chemical and Physical Properties

The essential chemical identifiers and properties of this compound are summarized in the table below. This data is critical for researchers and professionals in drug development for accurate formulation and analysis.

PropertyValue
Chemical Formula C46H83N2O17P[2]
Molecular Weight 967.1 g/mol [2]
CAS Number 137330-13-3[1][2]
Appearance White to Off-White Solid[1]
Synonyms Pulmotil 90, Micotil 300, LY177370 phosphate[2]

The molecular formula and weight are fundamental parameters for stoichiometric calculations in experimental protocols and for the characterization of the compound.

Logical Relationship of Components

This compound is a composite molecule formed from the active antibiotic agent, tilmicosin, and phosphoric acid. This relationship is depicted in the following diagram.

Tilmicosin_Phosphate_Composition cluster_components Component Molecules cluster_product Resulting Salt Tilmicosin Tilmicosin (C46H80N2O13) Tilmicosin_Phosphate This compound (C46H83N2O17P) Tilmicosin->Tilmicosin_Phosphate Reacts with Phosphoric_Acid Phosphoric Acid (H3PO4) Phosphoric_Acid->Tilmicosin_Phosphate

Composition of this compound.

References

The Journey of Tilmicosin: A Semi-Synthetic Macrolide for Veterinary Health

Author: BenchChem Technical Support Team. Date: November 2025

Tilmicosin, a prominent macrolide antibiotic in veterinary medicine, stands as a testament to the power of semi-synthetic chemistry in enhancing the therapeutic properties of natural compounds. Developed from the parent molecule tylosin, tilmicosin offers an improved antibacterial spectrum and pharmacokinetic profile, making it a cornerstone in the treatment of respiratory diseases in livestock. This technical guide delves into the discovery, development, and core scientific principles underpinning this important therapeutic agent.

From Fermentation to Formulation: The Synthesis of Tilmicosin

Tilmicosin is a semi-synthetic derivative of tylosin, a natural macrolide produced by the fermentation of Streptomyces fradiae.[1] The synthesis involves a targeted chemical modification of the tylosin molecule to enhance its efficacy and alter its properties.

The primary synthetic routes involve the hydrolysis of tylosin to remove the mycarose sugar, followed by a reductive amination reaction.[2][3][4] This process typically involves reacting the desmycosin (tylosin B) intermediate with 3,5-dimethylpiperidine.[3] This structural alteration is key to tilmicosin's enhanced activity against specific veterinary pathogens compared to its parent compound.[3][4]

Various methods have been developed to optimize this process, starting from tylosin fermentation broth, purified tylosin base, or tylosin salts like tartrate or phosphate.[2][4] The goal is to create a more efficient, cost-effective, and environmentally safer production pipeline.[2]

G A Tylosin Fermentation Broth (Streptomyces fradiae) B Purified Tylosin (Tylosin A, B, C, D) A->B C Acidic Hydrolysis (Removal of mycarose sugar) B->C D Desmycosin (Tylosin B) C->D E Reductive Amination (with 3,5-Dimethylpiperidine) D->E F Tilmicosin Base E->F G Phosphorylation (with Phosphoric Acid) F->G H Tilmicosin Phosphate (Final Product) G->H

Diagram 1: Simplified synthesis workflow of this compound from tylosin.

Mechanism of Action: Protein Synthesis Inhibition and Immunomodulation

Like other macrolide antibiotics, tilmicosin's primary antibacterial mechanism is the inhibition of protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit in susceptible bacteria.[5][6][7] This binding action occurs within the polypeptide exit tunnel, effectively blocking the elongation of the nascent polypeptide chain and halting bacterial growth and replication.[8]

Beyond its direct antibacterial effects, tilmicosin exhibits significant immunomodulatory and anti-inflammatory properties.[7][9] Studies have shown that tilmicosin can modulate the innate immune response in host cells. Specifically, it influences the mitogen-activated protein kinase (MAPK) signaling pathway.[9] By increasing the phosphorylation of ERK1/2 and decreasing the phosphorylation of p38, tilmicosin can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9] This dual action not only combats the pathogen but also mitigates the damaging inflammatory response within the host tissue, such as preserving casein production in mammary epithelial cells during infection.[9]

G cluster_0 Bacterial Cell cluster_1 Host Cell Ribosome 50S Ribosomal Subunit Protein Protein Synthesis Ribosome->Protein Elongation MAPK MAPK Pathway ERK ERK1/2 MAPK->ERK P38 p38 MAPK->P38 Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) P38->Cytokines Inflammation Inflammation & Tissue Damage Cytokines->Inflammation Tilmicosin Tilmicosin Tilmicosin->Protein Inhibits Tilmicosin->ERK Activates Tilmicosin->P38 Inhibits

Diagram 2: Dual mechanism of action of tilmicosin.

In Vitro and In Vivo Efficacy

Tilmicosin demonstrates a broad spectrum of activity against pathogens of veterinary importance, particularly those associated with respiratory diseases.

In Vitro Susceptibility

In vitro studies consistently show tilmicosin's potent activity against key respiratory pathogens. The Minimum Inhibitory Concentration (MIC) is a critical measure of this activity, indicating the lowest concentration of the drug that prevents visible growth of a bacterium.

PathogenMIC Range (µg/mL)Key Findings
Mannheimia haemolytica≥16 to ≥32 (resistant)Tilmicosin resistance among isolates is uncommon.[10]
Pasteurella multocida≥16 to ≥32 (resistant)Resistance is rare, and no strong association exists between MIC and treatment outcome in vivo.[10]
Mycoplasma gallisepticum0.05Tilmicosin is highly effective in vitro against this avian pathogen.[11][12]
Toxoplasma gondiiEC50: 17.96 µMPotently inhibits the parasite, primarily affecting the invasion of tachyzoites.[13][14]

EC50 (Half-maximal effective concentration) is used for parasites.

In Vivo Performance

In vivo studies in target animals confirm the clinical efficacy of tilmicosin. It is approved for treating bovine respiratory disease (BRD), ovine respiratory disease (ORD), and swine respiratory disease (SRD).[8][15]

Animal ModelDisease ModelEfficacy Results
Broiler ChickensMycoplasma gallisepticumTilmicosin medication was superior in controlling the infection, reducing clinical scores, mortality, and lesion scores.[11][12] A 20 mg/kg dose resulted in fewer respiratory tract lesions compared to 10 mg/kg.[6]
MiceAcute ToxoplasmosisSignificantly delayed the death of mice infected with T. gondii.[13][14]
CalvesBovine Respiratory DiseaseWidely effective for treatment. Recovery of tilmicosin-resistant M. haemolytica or P. multocida is rare.[10]

Pharmacokinetic Profile

A key advantage of tilmicosin is its favorable pharmacokinetic profile, characterized by rapid absorption after subcutaneous or oral administration, extensive distribution into tissues (particularly the lungs), and a long elimination half-life.[16] This allows for long-acting effects from a single dose.

SpeciesRouteDoseCmax (µg/mL)Tmax (h)T1/2 (h)Vd (L/kg)
CattleSC10 mg/kg-0.5-25.0
SheepSC10 mg/kg-3.93525.0
Pigs (Healthy)Oral40 mg/kg--43.5348.36
Pigs (Infected)Oral40 mg/kg--42.05-
Chickens (Normal)Oral25 mg/kg0.972.4514.73-

Data compiled from references[15][16][17][18][19]. Cmax: Maximum serum concentration; Tmax: Time to reach Cmax; T1/2: Elimination half-life; Vd: Volume of distribution; SC: Subcutaneous.

The high volume of distribution indicates that tilmicosin extensively penetrates tissues, achieving concentrations in lung tissue that are many times higher than in plasma, which is crucial for treating respiratory infections.[16]

Safety and Toxicology Profile

While effective, tilmicosin has a narrow margin of safety, and cardiotoxicity is the primary concern.[20][21] It acts as a calcium channel blocker, and overdose or accidental injection in non-target species, including humans, can be fatal.[20][22] Therefore, it is approved exclusively for veterinary use and requires careful handling.[8]

SpeciesTestResultObservations
RatsAcute Oral LD50>2000 mg/kgClassified as low toxicity via the oral route.[23] Signs of toxicity at high doses included leg weakness, lethargy, and ataxia.[24]
MiceAcute Toxicity-Signs included leg weakness, hypoactivity, and coma.[24]
Dogs12-Month StudyNOEL: 4 mg/kg/dayThis No-Observed-Effect Level (NOEL) was used to establish an Acceptable Daily Intake (ADI) of 0-40 µg/kg body weight.[24]
MonkeysAcute Toxicity30 mg/kg (fatal)Vomiting, hypoactivity, labored respiration, and death within 2 hours.[24]
HumansAccidental Exposure-Accidental injection can be lethal.[21][25] Symptoms include tachycardia, dizziness, chest pain, and nausea.[22][25] The overall risk of serious adverse effects from accidental exposure is low but significant.[22][25]

Experimental Protocols

A. Protocol: Synthesis of this compound from Tylosin

This protocol is a generalized summary based on patent literature.[3]

  • Hydrolysis: Tylosin raw material is dissolved in a suitable solvent (e.g., chloroform). Formic acid and water are added. The mixture is heated under reflux to hydrolyze the mycarose sugar from the tylosin molecule, yielding desmycosin. The reaction is monitored until completion.

  • Amination: 3,5-dimethylpiperidine is added to the reaction mixture containing desmycosin. The mixture is heated again to facilitate the reductive amination reaction, forming the tilmicosin base.

  • Extraction & Purification: The reaction mixture is cooled. The chloroform phase containing the tilmicosin base is separated, washed with water, and may be decolorized with activated carbon.

  • Crystallization: An alkaline solution (e.g., caustic soda) is added to the purified tilmicosin solution to induce crystallization of the tilmicosin base. The resulting solid is collected via centrifugation and washed.

  • Phosphorylation: The wet tilmicosin base is dissolved in water, and phosphoric acid is added to form this compound.

  • Drying: The final this compound solution is dried, often using spray drying, to yield the final powder product.

B. Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on standard broth microdilution methods.

  • Preparation of Inoculum: A pure culture of the target bacterium (e.g., M. haemolytica) is grown on appropriate agar. Colonies are suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: A stock solution of tilmicosin is prepared. Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Positive (broth + bacteria, no drug) and negative (broth only) control wells are included.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours in an appropriate atmosphere (e.g., ambient air or with CO2 enrichment, depending on the organism).

  • Reading Results: The MIC is determined as the lowest concentration of tilmicosin that completely inhibits visible growth of the organism, as detected by the unaided eye.

C. Protocol: In Vivo Efficacy and Pharmacokinetic Study in Livestock

This workflow outlines a combined efficacy and pharmacokinetic study in a target species like cattle.

G A Animal Acclimation & Baseline Health Check B Experimental Infection (e.g., intratracheal challenge with M. haemolytica) A->B C Development of Clinical Disease (Monitor for fever, respiratory signs) B->C D Treatment Administration (Single SC injection of Tilmicosin 10 mg/kg) C->D E Serial Blood Sampling (Pre-dose and multiple time points post-dose for PK analysis) D->E F Clinical Monitoring (Daily scoring of health, temperature, etc. for efficacy) D->F G Drug Concentration Analysis (HPLC or LC-MS/MS of plasma samples) E->G I Efficacy Assessment (Compare clinical scores, mortality vs. control group) F->I H Pharmacokinetic Modeling (Calculate Cmax, T1/2, AUC) G->H

Diagram 3: Workflow for a combined in vivo efficacy and pharmacokinetic study.

Conclusion

The development of tilmicosin from its natural precursor, tylosin, is a prime example of successful semi-synthetic drug development in veterinary medicine. Through targeted chemical modification, scientists created a molecule with an enhanced antibacterial spectrum, potent immunomodulatory effects, and a pharmacokinetic profile well-suited for treating challenging respiratory infections in livestock. While its cardiotoxic potential necessitates careful handling, tilmicosin's efficacy has secured its place as a vital tool for protecting animal health and welfare. Continued research into its applications and mechanisms ensures its relevance in the ongoing fight against bacterial diseases in production animals.

References

Methodological & Application

Application Notes and Protocols for Tilmicosin Phosphate Administration in Experimental Swine Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tilmicosin is a semi-synthetic macrolide antibiotic used in veterinary medicine for the treatment and prevention of respiratory diseases in swine and other livestock.[1] It is particularly effective against pathogens such as Actinobacillus pleuropneumoniae, Pasteurella multocida, Mycoplasma hyopneumoniae, and Haemophilus parasuis.[2][3][4] These notes provide detailed protocols for the administration of tilmicosin phosphate in experimental swine studies, covering efficacy, pharmacokinetics, and safety considerations.

!! IMPORTANT SAFETY WARNING !!

  • FOR SWINE: ORAL USE ONLY. NOT FOR INJECTION. Injection of tilmicosin is fatal to swine.[2] The cardiovascular system is the primary target of toxicity.[2]
  • FOR RESEARCHERS: Accidental human injection of tilmicosin has been associated with fatalities. Exercise extreme caution. In case of accidental self-injection, seek immediate medical attention.[2] Epinephrine has been shown to potentiate the lethality of tilmicosin in pigs and should be avoided in treatment.[2]

Administration Protocols and Dosage

This compound is typically administered to swine orally, either through medicated feed or drinking water.[5] For specific experimental purposes like pharmacokinetic studies, direct oral gavage may be used.

In-Feed Administration
  • Indications: Primarily for the control and prevention of Swine Respiratory Disease (SRD).

  • Dosage: 200 to 400 ppm ( g/tonne or mg/kg) of tilmicosin in complete feed.[1][6][7]

    • A dose of 200-400 mg/kg in feed is equivalent to approximately 8-22 mg/kg of body weight per day, depending on feed intake.[1][8]

  • Duration: Typically administered for 14 to 21 consecutive days.[4][6][7] For prophylactic studies, feeding of medicated feed often begins 7 days prior to an anticipated disease outbreak or experimental challenge.[3][6][7]

In-Water Administration (Aqueous Concentrate)
  • Indications: For the control of SRD in groups where a disease outbreak has been diagnosed.[2]

  • Dosage: 200 mg of tilmicosin per liter (200 ppm) of drinking water.[2][4]

  • Duration: Administered for 5 consecutive days.[2][4]

  • Preparation: The concentrate must be diluted before administration. Medicated water should be used within 24 hours of mixing. Avoid using rusty containers as they can affect product integrity.[2][4]

  • Note: Monitor animals for signs of water refusal and dehydration, as decreased water consumption has been observed in some studies, particularly at higher concentrations.[2]

Oral Gavage Administration
  • Indications: For precise dose administration in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

  • Dosage: Doses ranging from 20 mg/kg to 60 mg/kg body weight have been used in experimental settings.[9][10][11]

  • Procedure: Food should be withheld for 10-12 hours prior to administration to standardize absorption.[9] The drug is administered directly into the stomach via a stomach tube.

Quantitative Data Summary

Table 1: Recommended Administration Protocols for this compound in Swine
Administration RouteDosage ConcentrationDaily Body Weight Dose (Approx.)Duration of TreatmentPrimary Use CaseCitations
In-Feed 200 - 400 ppm (mg/kg) in feed8 - 22 mg/kg/day14 - 21 daysControl and prevention of SRD associated with A. pleuropneumoniae and P. multocida.[1][6][7][8]
In-Water 200 ppm (mg/L) in waterNot specified5 daysControl of SRD associated with P. multocida, H. parasuis, and M. hyopneumoniae.[2][4]
Oral Gavage Single dose20 - 60 mg/kgSingle administrationPharmacokinetic (PK) and Pharmacodynamic (PD) studies.[9][10][11]
Table 2: Pharmacokinetic Parameters of Tilmicosin in Swine After a Single Oral Administration
Dose (mg/kg BW)Cmax (µg/mL)Tmax (hours)Elimination Half-Life (T½β) (hours)Study PopulationCitations
201.19 ± 0.303.12 ± 0.5025.26 ± 8.25Healthy Swine[9][12]
402.03 ± 0.283.48 ± 0.7720.69 ± 5.07Healthy Swine[9][12]
401.77 ± 0.333.53 ± 0.6639.85 ± 9.68Healthy Swine[10]
401.67 ± 0.283.67 ± 0.8242.05 ± 9.36H. parasuis Infected Swine[10]

Cmax: Maximum serum concentration. Tmax: Time to reach maximum concentration. T½β: Elimination half-life.

Detailed Experimental Protocols

Protocol: Efficacy Study for SRD Control (A. pleuropneumoniae Model)

This protocol is designed to evaluate the efficacy of in-feed tilmicosin in controlling SRD using a seeder pig challenge model.[3][6]

Methodology:

  • Animal Selection: Use clinically normal male and female pigs, weighing between 13.6 and 36.3 kg.[6] House animals in pens that have been thoroughly cleaned and disinfected.

  • Acclimation: Allow pigs a minimum of 7 days to acclimate to the facilities.

  • Randomization: Assign pigs to treatment groups using a randomized complete block design, with initial weight as the blocking factor.[6]

  • Treatment Groups:

    • Control Group: Receives non-medicated feed.

    • Treated Group: Receives feed medicated with tilmicosin (e.g., 200 ppm).[3]

  • Medication Period: Provide experimental feeds ad libitum for a total of 21 days, starting 7 days before the introduction of seeder pigs.[3][6]

  • Challenge Model (Day 0):

    • Prepare "seeder" pigs by intranasally inoculating them with a known strain of A. pleuropneumoniae.

    • Introduce seeder pigs showing clinical signs of disease into each experimental pen.[3]

    • Remove seeder pigs after 3 to 8 days of contact.[6]

  • Data Collection (Daily):

    • Clinical Scores: Record observations for attitude, respiration, and abdominal appearance (Scale: 0=normal to 3=severe).[2]

    • Rectal Temperature: Measure daily.

    • Body Weight: Measure at the start and end of the trial to calculate Average Daily Gain (ADG).[6]

  • Endpoint Analysis (Day 14):

    • Euthanize all pigs and perform a complete necropsy.

    • Lung Lesion Scoring: Evaluate lungs visually and by weight to determine the percentage of pneumonic involvement.[3][6]

    • Microbiology: Collect lung tissue samples for bacterial culture to confirm the presence of A. pleuropneumoniae.[6]

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Challenge cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Endpoint Analysis A Animal Selection (13-36 kg pigs) B 7-Day Acclimation A->B C Randomization (by weight) B->C D Day -7: Start Experimental Feeds (Control vs. 200 ppm Tilmicosin) C->D E Day 0: Introduce Seeder Pigs (A. pleuropneumoniae infected) D->E F Day 3-8: Remove Seeder Pigs E->F G Daily Monitoring: - Clinical Scores - Rectal Temperature - Feed Intake F->G H Day 14: Final Body Weight G->H I Euthanasia & Necropsy H->I J Lung Lesion Scoring (% Pneumonia) I->J K Microbiology (Bacterial Culture) I->K L Statistical Analysis J->L K->L

Figure 1: Experimental workflow for an SRD efficacy study.
Protocol: Pharmacokinetic (PK) Study

This protocol describes the methodology for determining the pharmacokinetic profile of tilmicosin in swine serum after a single oral gavage administration.[9][12]

Methodology:

  • Animal Selection: Use healthy, 12- to 15-week-old cross-bred swine (23-31 kg).[9] House animals in individual metabolism cages to allow for easy handling and sample collection.

  • Acclimation and Diet: Acclimate pigs for at least 4 weeks and provide an antibacterial-free feed.[9]

  • Catheterization (Optional but Recommended): Place a catheter in the jugular vein for serial blood sampling to minimize stress to the animal.

  • Fasting: Withhold food for 10-12 hours prior to drug administration. Water remains available ad libitum.[9]

  • Drug Administration: Administer a single dose of tilmicosin base or phosphate (e.g., 20 or 40 mg/kg) via oral gavage.[9][12]

  • Blood Sampling:

    • Collect blood samples from the jugular vein.

    • Sampling Schedule: Immediately before administration (0 hours) and at 10, 20, 30 minutes, and 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, and 120 hours post-administration.[12]

  • Sample Processing:

    • Allow blood to clot and centrifuge to separate serum.

    • Store serum samples at -20°C or below until analysis.

  • Analytical Method:

    • Quantify tilmicosin concentrations in serum using a validated High-Performance Liquid Chromatography (HPLC) procedure with UV detection.[12] The limit of quantitation (LOQ) should be around 0.025 µg/mL.[9]

  • Data Analysis:

    • Analyze the serum concentration-time data using compartmental or noncompartmental pharmacokinetic modeling software to determine parameters like Cmax, Tmax, AUC, and elimination half-life.[12]

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis A Select Healthy Swine B Acclimate & House Individually A->B C Fast Pigs for 12 Hours B->C D Administer Single Oral Dose (e.g., 20 mg/kg via gavage) C->D E Collect Serial Blood Samples (0 to 120 hours post-dose) D->E F Process Blood to Serum Store at -20°C E->F G Quantify Tilmicosin in Serum via HPLC-UV F->G H Pharmacokinetic Modeling G->H I Determine PK Parameters (Cmax, Tmax, T½, AUC) H->I

Figure 2: Workflow for a single-dose oral pharmacokinetic study.
Protocol: PK/PD Integration Study (Tissue Cage Model)

This advanced protocol determines the relationship between drug exposure and antibacterial effect, identifying the PK/PD index (e.g., AUC24h/MIC) that best predicts efficacy.[13][14]

Methodology:

  • Tissue Cage Implantation:

    • Surgically implant sterile tissue cages subcutaneously on the back of each piglet.

    • Allow a healing period of at least 2 weeks for the cages to become encapsulated and filled with transudate (Tissue Cage Fluid - TCF).

  • Bacterial Challenge:

    • Inoculate the tissue cages with a standardized suspension of the target pathogen (e.g., P. multocida).

    • Allow the infection to establish for several hours until bacterial counts reach a target concentration (e.g., 10^6 - 10^7 CFU/mL).

  • Treatment Groups:

    • Control Group: Infected but untreated (receives normal saline).[11]

    • Treatment Groups: Administer tilmicosin orally once daily for 3 days at escalating doses (e.g., 30, 40, 50, 60 mg/kg).[11]

  • Pharmacokinetic Sampling:

    • Collect TCF from the cages at specified time points (e.g., 1, 3, 6, 9, 12, 24, 48, 72 hours) after administration.[11]

    • Analyze TCF samples via HPLC to determine the tilmicosin concentration-time profile at the site of infection.

  • Pharmacodynamic Sampling:

    • Collect TCF at the same time points for bacterial quantification.

    • Perform serial dilutions and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • PK Analysis: Calculate PK parameters (AUC24h, Cmax) for each dose from the TCF concentration data.

    • PD Analysis: Plot time-kill curves showing the change in bacterial count over time for each dose.

    • PK/PD Integration: Correlate the antibacterial effect (change in log10 CFU/mL) with different PK/PD indices (%T>MIC, Cmax/MIC, AUC24h/MIC). The index with the highest correlation coefficient (R²) is considered the best predictor of efficacy.[13]

    • Use a sigmoid Emax model to calculate the magnitude of the PK/PD index required for bacteriostatic and bactericidal effects.[14]

G cluster_prep Phase 1: Model Preparation cluster_dosing Phase 2: Dosing cluster_sampling Phase 3: Parallel Sampling (0-72h) cluster_analysis Phase 4: Integration & Modeling A Surgically Implant Tissue Cages in Piglets B 2-Week Healing Period A->B C Inoculate Cages with Pathogen (e.g., P. multocida) B->C D Administer Tilmicosin Orally (Multiple Dose Groups) C->D E Collect Tissue Cage Fluid (TCF) D->E F PK Analysis: Measure Tilmicosin Concentration (HPLC) E->F G PD Analysis: Measure Bacterial Count (CFU/mL) E->G H Correlate PK and PD Data F->H G->H I Determine Best PK/PD Index (e.g., AUC24h/MIC) H->I J Model Dose-Response Relationship I->J

Figure 3: Workflow for a PK/PD integration study using a tissue cage model.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Tilmicosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilmicosin is a broad-spectrum macrolide antibiotic primarily used in veterinary medicine to treat respiratory infections in livestock.[1][2] Monitoring its concentration in biological matrices such as plasma, milk, and tissues is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety.[2][3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely employed analytical technique for the quantification of tilmicosin due to its sensitivity, specificity, and robustness.[3][5]

This document provides a detailed protocol for the determination of tilmicosin in biological samples using a validated HPLC method. It includes comprehensive experimental procedures, data presentation, and a visual workflow to guide researchers in accurately quantifying this important veterinary drug.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC analysis of tilmicosin. The following protocol is a consolidated and representative method based on established and validated procedures.[3]

Materials and Reagents
  • Tilmicosin reference standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Trifluoroacetic acid

  • Perchloric acid

  • Water (purified/HPLC grade)

  • Syringe filters (0.2 µm or 0.45 µm nylon)[3][6]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[3][6][7]

  • Data acquisition and processing software

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Homogenizer (for tissue samples)

  • pH meter

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.1M ammonium formate, acetonitrile, and methanol in a 60:30:10 (v/v/v) ratio.[3] Adjust the pH to 5.0 using trifluoroacetic acid.[3] Filter the mobile phase through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of tilmicosin reference standard in the mobile phase or methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.05 to 5 µg/mL).[3]

Sample Preparation

The following are protocols for preparing plasma and meat samples.

2.4.1. Plasma Sample Preparation [3]

  • To 475 µL of plasma in a microcentrifuge tube, add 25 µL of perchloric acid for protein precipitation.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 3500 rpm for 5 minutes.

  • Collect the supernatant and filter it through a 0.2 µm nylon syringe filter.

  • The filtrate is now ready for HPLC injection.

2.4.2. Meat Tissue Sample Preparation [3][6]

  • Homogenize 10 g of meat tissue with 10 mL of purified water.[3]

  • Take 1 g of the homogenate and centrifuge at 8000 rpm for 10 minutes.[3]

  • To 475 µL of the resulting supernatant, add 25 µL of perchloric acid.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3500 rpm for 5 minutes.

  • Collect the supernatant and filter it through a 0.2 µm nylon syringe filter.

  • The filtrate is now ready for HPLC injection.

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[3][6][7]

  • Mobile Phase: 0.1M Ammonium Formate (pH 5.0) : Acetonitrile : Methanol (60:30:10, v/v/v)[3]

  • Flow Rate: 1.2 mL/min[3]

  • Injection Volume: 10 µL[3]

  • Column Temperature: 30 °C[3][6]

  • Detection Wavelength: 287 nm[3][4][5]

  • Retention Time: Approximately 7.0 - 7.5 minutes[3]

Data Presentation

The performance of HPLC methods for tilmicosin detection can vary based on the specific protocol and matrix. The following tables summarize key quantitative data from various validated methods, providing a comparative overview.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1 (Chicken Plasma/Meat)[3]Method 2 (Bovine Tissue)[8]Method 3 (Equine Plasma/Tissues)[4]Method 4 (Meat)[6]
Column C18 (4.6 x 250 mm, 5 µm)Adsorbosphere phenyl (4.6 x 250 mm, 5 µm)C18InertSustain C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: 0.1M Ammonium Formate (pH 5), ACN, MeOH (60:30:10)GradientAcetonitrile, Methanol, Water, 0.2M Ammonium Formate (pH 5)Isocratic: ACN, 0.1M H3PO4 (60:40, pH 2.5)
Flow Rate 1.2 mL/min--0.8 mL/min
Detection λ 287 nm280 nm287 nm280 nm
Retention Time 7.0 - 7.5 min---

Table 2: Method Validation Parameters

ParameterMethod 1 (Chicken Plasma/Meat)[3]Method 2 (Equine Plasma/Tissues)[5]Method 3 (Meat)[6]Method 4 (Chicken Tissues)[9]
Linearity Range 0.05 - 5 µg/mL1.5 - 15,000 ng/mL0.10 - 10 µg/mL-
Correlation Coefficient (r²) ≥ 0.998≥ 0.99> 0.9990.996
Mean Recovery 100.66% (Plasma)-96.05 - 98.15%97 - 99%
LOD -13 ng/mL (Plasma), 181 ng/g (Lung)0.481 µg/kg0.015 µg/mL
LOQ --1.587 µg/kg0.045 µg/mL
Intra/Inter-day Precision (CV%) < 15%-< 1%-

Visualized Workflow

The following diagram illustrates the general workflow for the HPLC detection of tilmicosin from sample collection to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Homogenize Homogenization (for tissues) Extract Extraction/ Protein Precipitation Sample->Extract Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for tilmicosin detection by HPLC.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of tilmicosin in various biological matrices. The protocol, including sample preparation and chromatographic conditions, has been validated and demonstrated to be linear, accurate, and precise. Researchers can adapt this method for routine analysis in pharmacokinetic studies, drug residue monitoring, and other applications in drug development and food safety. The provided data and workflow offer a comprehensive guide for the successful implementation of this analytical technique.

References

Application Notes & Protocols: Utilizing Tilmicosin Phosphate in a Bovine Respiratory Disease (BRD) Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Bovine Respiratory Disease (BRD) is a major cause of economic loss in the cattle industry, responsible for significant morbidity, mortality, and reduced performance.[1][2] The disease is multifactorial, often involving a combination of stress, viral infections, and subsequent bacterial invasion of the lower respiratory tract.[3][4] Mannheimia haemolytica is the primary and most significant bacterial pathogen isolated from the lungs of cattle with BRD, often causing severe, acute fibrinous pneumonia.[4][5][6] Tilmicosin phosphate is a semi-synthetic macrolide antibiotic specifically developed for veterinary use, demonstrating high efficacy against key BRD pathogens like M. haemolytica and Pasteurella multocida.[7][8][9] Its pharmacokinetic profile, characterized by rapid absorption and high concentration in lung tissue, makes it a valuable tool for both therapeutic and metaphylactic treatment of BRD.[8][10][11] These notes provide detailed protocols for establishing a M. haemolytica infection model and evaluating the efficacy of this compound.

Mechanism of Action of Tilmicosin

Tilmicosin exerts its bacteriostatic, and at higher concentrations, bactericidal effect by inhibiting bacterial protein synthesis.[7][10] As a macrolide, it binds to the 50S subunit of the bacterial ribosome. This binding action interferes with the translocation step of peptide chain elongation, effectively halting the production of essential proteins necessary for bacterial replication and survival.[10] Its activity is potent against a spectrum of Gram-positive organisms and specific Gram-negative pathogens, including M. haemolytica.[7][9]

cluster_Bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Synthesis Protein Synthesis (Elongation) Ribosome->Synthesis Enables Protein Essential Bacterial Proteins Replication Bacterial Replication & Survival Protein->Replication Required for Synthesis->Protein Produces Tilmicosin Tilmicosin Phosphate Tilmicosin->Ribosome Binds to Tilmicosin->Synthesis Inhibits

Caption: Mechanism of action of tilmicosin via inhibition of bacterial protein synthesis.

Pathogenesis of Mannheimia haemolytica

M. haemolytica, a commensal of the bovine nasopharynx, can opportunistically invade the lungs when host defenses are compromised.[4][5] Its virulence is attributed to several factors, most notably Leukotoxin (Lkt) and Lipopolysaccharide (LPS). Lkt is a potent cytotoxin that specifically targets and kills bovine leukocytes, particularly neutrophils.[4][6] This destruction of immune cells not only impairs bacterial clearance but also leads to the release of damaging enzymes from the dead cells, causing severe necrotizing and fibrinous lung lesions characteristic of "shipping fever".[4][6] LPS acts synergistically with Lkt, contributing to the intense inflammatory response.[4]

cluster_Host Bovine Host cluster_Pathogen Mannheimia haemolytica Stress Stress / Viral Infection ImmuneComp Compromised Immune Defense Stress->ImmuneComp Mh M. haemolytica in Nasopharynx ImmuneComp->Mh Allows Proliferation & Lung Invasion Leukocytes Leukocytes (Neutrophils) Lungs Lung Tissue Leukocytes->Lungs Infiltrate Damage Necrosis & Fibrinous Pneumonia Leukocytes->Damage Release of damaging enzymes Inflammation Inflammation Inflammation->Damage Lkt Leukotoxin (Lkt) Mh->Lkt Produces Virulence Factors Lps Lipopolysaccharide (LPS) Mh->Lps Produces Virulence Factors Lkt->Leukocytes Lysis & Kills Lps->Inflammation Induces

Caption: Pathogenesis of M. haemolytica infection in the bovine lung.

Pharmacokinetics of Tilmicosin in Cattle

Tilmicosin is characterized by its rapid absorption following subcutaneous administration and extensive distribution into tissues, particularly achieving high concentrations in lung tissue and bronchial secretions.[8][11] This property is crucial for its efficacy against respiratory pathogens. The elimination half-life is relatively long, allowing for effective treatment with a single injection.[11]

Table 1: Pharmacokinetic Parameters of Tilmicosin in Cattle (10 mg/kg SC)

Parameter Value Unit Reference(s)
Cmax (Maximum Serum Concentration) 0.71 - 1.23 µg/mL [12][13]
Tmax (Time to Cmax) 1 - 5.1 hours [12][13]
t1/2 el (Elimination Half-life) 4.18 - 36.5 hours [12][13][14]
Bioavailability (SC) ~22% % [14]

| Volume of Distribution (Vd) | >2.0 | L/kg |[11][14] |

Note: Values can vary based on the specific study, animal's health status, and formulation.

Experimental Protocols

4.1. Protocol: Mannheimia haemolytica Challenge Model and Tilmicosin Efficacy Trial

This protocol outlines the establishment of a BRD infection model using M. haemolytica and the subsequent evaluation of this compound treatment.

Objective: To induce clinical BRD in calves using M. haemolytica and assess the therapeutic efficacy of a single subcutaneous dose of this compound.

Materials:

  • Healthy, weaned beef calves (approx. 170-200 kg), seronegative for M. haemolytica leukotoxin.

  • Mannheimia haemolytica serotype 1 culture.

  • This compound injectable solution (300 mg/mL).

  • Saline solution (placebo control).

  • Equipment for intrabronchial or aerosol inoculation.[3][15]

  • Clinical monitoring tools (rectal thermometer, stethoscope).

  • Sample collection supplies (nasal swabs, blood collection tubes).

Procedure:

  • Animal Selection and Acclimation:

    • Select healthy calves with no prior history of BRD or antibiotic treatment.

    • House calves in a controlled environment and allow for a 14-day acclimation period.

    • Monitor daily for any signs of illness.

  • Pre-Challenge Baseline:

    • Collect baseline data for each calf: rectal temperature, respiration rate, clinical illness score, body weight, and blood samples for hematology and serum haptoglobin.

  • Challenge Inoculation:

    • Prepare a fresh culture of M. haemolytica serotype 1 to a concentration of approximately 1 x 10¹⁰ CFU/calf.[3]

    • Administer the inoculum via intrabronchial or aerosol challenge.[3][15] The intrabronchial method provides a targeted lung infection.

  • Post-Challenge Monitoring:

    • Monitor calves at least twice daily for clinical signs of BRD, including depression, nasal discharge, cough, increased respiratory rate, and fever (rectal temperature ≥40.0°C or 104.0°F).[16][17]

  • Treatment Administration:

    • When a calf meets the case definition for BRD (e.g., presence of clinical signs and a rectal temperature ≥40.0°C), randomly assign it to one of two groups:

      • Tilmicosin Group: Administer a single subcutaneous injection of this compound at a dose of 10 mg/kg body weight.[1][16]

      • Control Group: Administer an equivalent volume of sterile saline subcutaneously.

    • Record the time of treatment.

  • Post-Treatment Evaluation:

    • Continue daily clinical monitoring for 10-14 days.[17]

    • Record treatment success or failure. A treatment failure may be defined as a calf that shows no improvement or worsens within 48-72 hours, or a calf that requires re-treatment.[18]

    • Collect nasal swabs and blood samples at defined intervals (e.g., Days 3, 7, 14 post-treatment) to assess bacterial shedding and inflammatory markers.

    • Record final body weight at the end of the study period (e.g., Day 28) to calculate average daily gain (ADG).[17]

  • Necropsy (if applicable):

    • At the end of the study or in cases of mortality, perform a necropsy.

    • Examine lungs for gross lesions and calculate the percentage of lung consolidation.

    • Collect lung tissue samples for histopathology and bacteriology.

A 1. Animal Selection & Acclimation (14 days) B 2. Baseline Data Collection (Weight, Temp, Blood) A->B C 3. M. haemolytica Challenge (Intrabronchial / Aerosol) B->C D 4. Post-Challenge Monitoring (Daily Clinical Scoring) C->D E BRD Case Definition Met? (Fever + Clinical Signs) D->E E->D No F 5. Randomize & Treat E->F Yes G Tilmicosin Group (10 mg/kg SC) F->G H Control Group (Saline SC) F->H I 6. Post-Treatment Evaluation (10-14 days) G->I H->I J 7. Final Data Collection (Weight, Samples, Necropsy) I->J

Caption: Experimental workflow for evaluating tilmicosin efficacy in a BRD model.

Data Presentation: Efficacy of Tilmicosin

The efficacy of tilmicosin has been evaluated in numerous studies for both the treatment and control (metaphylaxis) of BRD. Data consistently shows a reduction in morbidity and mortality compared to non-medicated controls.

Table 2: Efficacy of Tilmicosin (10 mg/kg) for BRD Treatment in Feedlot Cattle

Parameter Tilmicosin Group Placebo/Control Group % Change / P-value Reference(s)
Mortality Rate 1.7% 4.6% Significant Reduction [16]
Treatment Success High (not specified) Low (not specified) Significantly Higher [18]
Average Daily Gain (ADG) 1.67 kg/day 1.59 kg/day P = 0.03 [2]

| Body Temperature Reduction | Significant | Minimal | Significantly Greater |[17] |

Table 3: Efficacy of Tilmicosin (10 mg/kg) for BRD Metaphylaxis (On-Arrival Treatment)

Parameter Tilmicosin Group Non-Medicated Group % Change / P-value Reference(s)
BRD Morbidity Rate 30.4% 54.8% Significant Reduction [16]
BRD Mortality Rate Lower (not specified) Higher (not specified) Significant Reduction [19]
Overall Mortality Rate 1.7% 4.6% Significant Reduction [16]

| First-Pull BRD Treatments | 6.5% | 9.1% (low-risk) | P = 0.019 |[20] |

Note: Efficacy can be influenced by factors such as the severity of the disease challenge, the timing of administration, and the overall health and risk status of the cattle.[16]

References

Application Notes and Protocols for Tilmicosin Phosphate in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Tilmicosin is a semi-synthetic macrolide antibiotic used in veterinary medicine, primarily for treating respiratory infections in livestock.[1][2] Its phosphate salt, tilmicosin phosphate, is often used in research due to its improved solubility.[1] Beyond its antimicrobial properties, which stem from inhibiting the 50S ribosomal subunit in bacteria, tilmicosin exhibits immunomodulatory and anti-inflammatory effects.[3][4] It has been shown to modulate cytokine secretion and inhibit the expression of inflammatory mediators like COX-2 and iNOS in macrophages.[4] However, a notable characteristic of tilmicosin is its dose-dependent cardiotoxicity, which involves its action as a calcium channel blocker.[2][4][5] These diverse biological activities make it a compound of interest for in vitro studies ranging from toxicology to immunology.

Physicochemical and Handling Properties

This compound is supplied as a white to pale yellow crystalline solid.[3][6] Proper handling and storage are crucial for maintaining its stability and ensuring experimental reproducibility.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 137330-13-3 [3]
Molecular Formula C₄₆H₈₀N₂O₁₃ • H₃PO₄ [3]
Molecular Weight 967.1 g/mol [3]
Purity ≥95% [3]
Storage Temperature -20°C [3]
Solid Stability ≥ 4 years at -20°C [3]

| Aqueous Solution Stability | Not recommended for storage longer than one day.[3] Subject to rapid photolysis in light.[7] |[3][7] |

Solubility

This compound's solubility allows for flexibility in stock solution preparation. It is soluble in both organic solvents and aqueous buffers.[1][3] When using organic solvents, it is critical to ensure the final concentration in the cell culture medium is non-toxic to the cells.

Table 2: Solubility Data for this compound

Solvent Approximate Solubility Reference
DMSO ≥ 30 mg/mL [3][4]
Ethanol ~25 mg/mL [3]
Dimethylformamide (DMF) ~25 mg/mL [3]
Water ≥ 100 mg/mL [4]

| PBS (pH 7.2) | ~10 mg/mL |[3] |

Note: The use of fresh, high-purity solvents is recommended. Hygroscopic DMSO, for instance, can negatively impact the solubility of the compound.[4][8]

Mechanism of Action & In Vitro Effects

Tilmicosin's primary antibacterial action is the inhibition of protein synthesis.[9] In mammalian cells, its effects are more complex. It is known to have immunomodulatory properties and can induce apoptosis in certain cell types, such as bovine neutrophils, at concentrations as low as 0.5 µg/mL.[4] Transcriptomic studies in primary chicken myocardial cells have revealed that tilmicosin impacts multiple signaling pathways, including cytokine-cytokine receptor interactions, the MAPK signaling pathway, and the calcium signaling pathway.[5]

A key anti-inflammatory mechanism involves the reduction of prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated macrophages.[10] This occurs through the inhibition of phospholipase A₂ activity, which reduces the availability of the substrate for cyclooxygenase-2 (COX-2), without directly affecting COX-2 expression.[10]

Reported In Vitro Concentrations and Cytotoxicity

The effective and cytotoxic concentrations of tilmicosin vary significantly depending on the cell line and experimental endpoint. A dose-dependent toxic effect is a common observation.[11]

Table 3: Examples of Tilmicosin Concentrations Used in In Vitro Assays

Cell Line Concentration Observed Effect Reference
BHK-21 300 µg/mL Significant decrease in mitochondrial activity. [11]
FE (Feline Embryonal) 100 - 150 µg/mL Significant decline in cell viability. [11]
VERO Up to 300 µg/mL Most resistant cell line; no significant decrease in viability noted in one study. [11]
Primary Chicken Myocardial Cells 0.5 µg/mL Used for transcriptomic analysis of cardiotoxic effects. [5]
Bovine Neutrophils 0.5 µg/mL Induction of apoptosis. [4]
LPS-treated Macrophages 5 - 20 µg/mL Inhibition of COX-2 and iNOS expression. [4]

| T. gondii-infected VERO cells | EC₅₀ = 17.96 µM | Potent inhibition of parasite growth. |[12] |

Experimental Protocols

The following protocols provide a general framework for the preparation and use of this compound in cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

G cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation & Cell Treatment compound This compound (Crystalline Solid) weigh Weigh Compound compound->weigh dissolve_dmso Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve_dmso Choose Solvent dissolve_pbs Dissolve in Aqueous Buffer (e.g., PBS, Culture Media) weigh->dissolve_pbs Choose Solvent vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve_dmso->vortex dissolve_pbs->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot & Store (-20°C or -80°C) filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Prepare Serial Dilutions in Culture Medium thaw->dilute treat Add Working Solutions to Cell Cultures dilute->treat incubate Incubate for Desired Time Period treat->incubate assay Perform Downstream Assay (e.g., MTT, ELISA, qPCR) incubate->assay

Caption: Experimental workflow for preparing this compound solutions.

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration stock solution that can be stored and later diluted to working concentrations.

Materials:

  • This compound (crystalline solid)

  • Sterile, high-purity DMSO or Ethanol

  • OR Sterile 1X Phosphate Buffered Saline (PBS), pH 7.2

  • Sterile, conical tubes (e.g., 15 mL)

  • Sterile, microcentrifuge tubes for aliquots

  • Syringe-driven sterile filters (0.22 µm pore size)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).

  • Calculate Mass: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Weigh Compound: Carefully weigh the this compound powder and transfer it to a sterile conical tube.

  • Dissolution (Choose one):

    • Organic Solvent (e.g., DMSO): Add the calculated volume of DMSO to the tube. To prepare a 30 mg/mL stock, add 1 mL of DMSO for every 30 mg of powder.

    • Aqueous Buffer (e.g., PBS): Add the calculated volume of sterile PBS. To prepare a 10 mg/mL stock, add 1 mL of PBS for every 10 mg of powder.[3]

  • Ensure Complete Solubilization: Vortex the tube vigorously. If needed, briefly sonicate in a water bath until the solid is completely dissolved and the solution is clear.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube. This step is critical for removing any potential microbial contamination.

  • Aliquoting and Storage:

    • Dispense small, single-use volumes of the stock solution into sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label aliquots clearly with the compound name, concentration, and date.

    • Store aliquots at -20°C or -80°C, protected from light.[3] Aqueous stocks should not be stored for more than one day.[3]

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT-based)

This protocol provides a general method to determine the cytotoxic concentration of this compound on a given cell line.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multi-channel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11] Incubate for 24 hours to allow for cell attachment.

  • Prepare Working Solutions: Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final desired concentrations. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared working solutions (including controls) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 PLA2 Phospholipase A₂ (PLA₂) TLR4->PLA2 Activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Produces COX2 COX-2 ArachidonicAcid->COX2 PGE2 Prostaglandin E₂ (PGE₂) COX2->PGE2 Produces Inflammation Inflammation PGE2->Inflammation Tilmicosin Tilmicosin Phosphate Tilmicosin->PLA2 Inhibits

References

Application Notes and Protocols for Tilmicosin Phosphate in the Treatment of Mycoplasma gallisepticum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tilmicosin phosphate is a semi-synthetic macrolide antibiotic widely utilized in veterinary medicine to combat respiratory diseases in poultry.[1][2] Its efficacy against Mycoplasma gallisepticum (MG), the primary causative agent of chronic respiratory disease (CRD) in chickens, makes it a critical tool for maintaining flock health and preventing significant economic losses in the poultry industry.[1][3] These application notes provide a comprehensive overview of this compound's mechanism of action, pharmacokinetic/pharmacodynamic (PK/PD) profile, and established dosing regimens for the effective treatment of MG infections. Detailed experimental protocols are included to guide research and development efforts.

Application Notes

1. Mechanism of Action

Tilmicosin, like other macrolide antibiotics, exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[4][5] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal. The unique structure of tilmicosin allows for effective binding and disruption of protein synthesis in susceptible organisms like Mycoplasma gallisepticum.

cluster_ribosome Bacterial Ribosome (70S) r_50S 50S Subunit inhibition Inhibition r_50S->inhibition r_30S 30S Subunit tilmicosin Tilmicosin Phosphate tilmicosin->r_50S Binds to 23S rRNA protein_synthesis Protein Synthesis (Elongation) protein_synthesis->inhibition cell_death Bacteriostatic/ Bactericidal Effect inhibition->cell_death Leads to

Fig. 1: Mechanism of action of this compound.

2. Pharmacokinetics and Pharmacodynamics (PK/PD)

A key characteristic of tilmicosin is its excellent penetration and accumulation in target tissues, particularly the lungs.[1][6][7] This is highly advantageous for treating respiratory pathogens like M. gallisepticum. The drug reaches maximum blood levels approximately 3 hours after oral administration and maintains therapeutic concentrations in lung tissue for an extended period.[6]

The efficacy of tilmicosin against MG is best described as concentration-dependent.[1][8] The most critical PK/PD parameter for predicting its antimicrobial activity is the ratio of the Area Under the Concentration-Time Curve to the Minimum Inhibitory Concentration (AUC/MIC).[1][8][9] Studies have established target AUC/MIC values required to achieve specific reductions in bacterial load, which is crucial for optimizing dosing regimens to ensure therapeutic success while minimizing the risk of resistance development.

start Dosing Regimen (Dose, Frequency, Duration) pk Pharmacokinetics (PK) (Drug concentration in lung over time) start->pk pd Pharmacodynamics (PD) (MIC for M. gallisepticum) start->pd auc_mic PK/PD Integration (AUC/MIC Ratio) pk->auc_mic pd->auc_mic efficacy Predicted Clinical Efficacy (Bacterial Load Reduction) auc_mic->efficacy optimization Dose Optimization efficacy->optimization Feedback Loop optimization->start

Fig. 2: Logical relationship for PK/PD-guided dose optimization.
Quantitative Data Summary

The following table summarizes various dosing regimens and their reported outcomes from experimental studies.

DoseAdministration RouteDurationKey Findings & EfficacyReference
9.12 mg/kg Oral (single dose)1 dayCalculated as therapeutically effective based on PK/PD modeling for lung infections.[1][8]
10 mg/kg BW Drinking Water5 daysSignificantly reduced clinical signs, respiratory lesions, and MG numbers compared to untreated controls.[3]
20 mg/kg BW Drinking Water5 daysResulted in significantly fewer respiratory tract lesions compared to the 10 mg/kg dose. Recommended for clinical outbreaks.[3]
25 mg/kg BW Oral (intra-crop)3 daysEffective, though MG infection was shown to lower serum drug concentrations compared to healthy chickens.[10]
75 mg/L Drinking Water3 daysRecommended dose for chickens for fattening and for growing/parent flocks in cases of diagnosed mycoplasmosis. Corresponds to an average daily dose of 15-20 mg/kg BW.[6]
50-300 mg/L Drinking Water5 daysAll doses significantly decreased growth losses and respiratory signs. Doses ≥100 mg/L significantly reduced air sac and peritonitis lesions.[11]
150 mg/L Drinking Water3 daysEfficient in controlling the pathogenicity of MG and reducing economic losses from the infection.[4][12]

BW: Body Weight

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of this compound in Broilers

This protocol outlines a method for evaluating the efficacy of this compound in an experimental M. gallisepticum infection model in chickens.

1. Animals and Housing

  • Animals: Use specific-pathogen-free (SPF) or commercial broiler chicks, confirmed negative for M. gallisepticum at one day of age.

  • Housing: House birds in separate, controlled isolation units to prevent cross-contamination. Provide ad libitum access to feed and water.

2. Experimental Design

  • Acclimation: Allow birds to acclimate for at least one week before the start of the experiment.

  • Groups: Divide birds into multiple groups (n ≥ 20 per group), including:

    • Group 1: Uninfected, Untreated Control (Negative Control)

    • Group 2: Infected, Untreated Control (Positive Control)

    • Group 3+: Infected, Tilmicosin-Treated (at various dosages, e.g., 10 mg/kg, 20 mg/kg BW).

3. Infection Model

  • Strain: Use a pathogenic strain of M. gallisepticum (e.g., strain S6).[1]

  • Inoculum Prep: Grow the MG strain in a suitable broth medium (e.g., Frey's medium) to a concentration of approximately 10⁸-10⁹ Colony-Forming Units (CFU)/mL.

  • Inoculation: At 2-3 weeks of age, challenge the birds in the infected groups. Administer 0.1-0.2 mL of the inoculum via intratracheal injection and/or into the thoracic air sac.[4][11]

4. Treatment Administration

  • Timing: Begin treatment 24-48 hours post-infection, once clinical signs begin to appear, or as per the study design (e.g., prophylactic treatment may start before infection).[11]

  • Method: Administer this compound through the drinking water. Prepare fresh medicated water daily to ensure stability and accurate dosing. Monitor water consumption to ensure target dosage is achieved.

5. Efficacy Evaluation (Data Collection)

  • Clinical Scoring: Daily, for 7-14 days post-infection, score birds for clinical signs of respiratory disease (e.g., nasal discharge, coughing, sneezing, rales) on a scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).

  • Body Weight: Measure body weight at the start and end of the treatment period to assess performance and growth loss.

  • Post-Mortem Analysis: At the end of the study, euthanize all birds. Perform necropsies and score respiratory tract lesions (e.g., air sacculitis, tracheitis) on a severity scale.

  • Microbiology & Serology:

    • Collect tracheal or air sac swabs for re-isolation and quantification of M. gallisepticum (CFU/mL).

    • Collect serum samples to measure antibody titers against MG using ELISA.

6. Statistical Analysis

  • Use appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis) to compare the mean clinical scores, lesion scores, body weight gain, and bacterial counts among the different groups. A p-value of <0.05 is typically considered significant.

start Animal Selection (MG-Negative Chicks) grouping Group Allocation (Control & Treatment Groups) start->grouping infection Experimental Infection (Intratracheal inoculation of MG) grouping->infection treatment Tilmicosin Administration (Medicated Drinking Water) infection->treatment monitoring Daily Monitoring (Clinical Signs, Body Weight) treatment->monitoring necropsy Endpoint: Necropsy (Lesion Scoring) monitoring->necropsy sampling Sample Collection (Swabs for MG culture, Serum for ELISA) necropsy->sampling analysis Data Analysis (Statistical Comparison) sampling->analysis conclusion Efficacy Determination analysis->conclusion

Fig. 3: Experimental workflow for an in vivo efficacy study.

References

Application Notes & Protocols: Tissue Sample Preparation for Tilmicosin Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tilmicosin is a semi-synthetic macrolide antibiotic primarily used in veterinary medicine to treat respiratory diseases in cattle, swine, and poultry.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for tilmicosin in edible animal tissues to ensure food safety.[2] Accurate and reliable analytical methods are crucial for monitoring these residues. This document provides detailed protocols for the preparation of various animal tissue samples for the analysis of tilmicosin residues, primarily utilizing liquid chromatography-based methods.

Core Principles

The fundamental principle behind tilmicosin residue analysis from tissue samples involves a multi-step process:

  • Sample Homogenization: Creating a uniform sample matrix to ensure representative sampling.

  • Extraction: Isolating tilmicosin from the complex tissue matrix using an appropriate organic solvent.

  • Cleanup: Removing interfering substances such as fats, proteins, and other endogenous components that could affect the analytical measurement. Solid-phase extraction (SPE) is a commonly employed technique for this purpose.

  • Analysis: Quantifying the concentration of tilmicosin using sensitive analytical instrumentation, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and confirmation.[3][4]

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for tilmicosin residue analysis in different animal tissues.

Tissue TypeAnimalMethodLOQ (µg/g)LOD (µg/g)Average Recovery (%)Reference
Edible TissuesSwine, Cattle, SheepHPLC-UV0.025-73 - 98[3][5][6]
Fat, Skin, MuscleChickenHPLC-UV0.025-73 - 98[3][5][6]
Kidney, LiverChickenHPLC-UV0.060-73 - 98[3][5][6]
Liver, Kidney, Muscle, Skin/FatBovine, Swine, Chicken, TurkeyLC-MS/MSVaries by matrixVaries by matrix83.3 - 107.1[4]
MuscleBroiler ChickenHPLC-UV-0.0180.4 - 88.3[3]
Liver, KidneyBroiler ChickenHPLC-UV-0.02580.4 - 88.3[3]
Chicken Breast MeatChickenHPLC1.587 (µg/kg)0.481 (µg/kg)96.05 - 97.05[1]
Beef Neck MeatCattleHPLC1.587 (µg/kg)0.481 (µg/kg)96.05 - 97.05[1]

Experimental Protocols

Protocol 1: General Tissue Preparation using Methanol Extraction and SPE Cleanup (Based on HPLC-UV analysis)

This protocol is a widely cited method for the determination of tilmicosin residues in various edible tissues.[3][5][6]

1. Materials and Reagents

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Homogenizer (e.g., blender, rotor-stator)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

2. Sample Homogenization

  • Weigh a representative portion of the tissue sample (e.g., 5 g) into a centrifuge tube.

  • Add a suitable volume of extraction solvent (e.g., 10 mL of 70% methanol).[1]

  • Homogenize the sample until a uniform consistency is achieved.

3. Extraction

  • Vortex the homogenized sample for 1 minute.[1]

  • Centrifuge the sample at a sufficient speed and duration to pellet the solid material (e.g., 5000 rpm for 15 minutes).[1]

  • Carefully collect the supernatant.

4. Solid-Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge by passing methanol followed by water.

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with water or a weak organic solvent solution to remove polar interferences.

  • Elute the tilmicosin from the cartridge using an appropriate volume of methanol or other suitable organic solvent.

5. Final Preparation

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase used for the HPLC analysis.

  • Filter the reconstituted sample through a 0.45 µm filter into an HPLC vial for analysis.[1]

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol is adapted for more sensitive and confirmatory analysis using LC-MS/MS.[4][7]

1. Materials and Reagents

  • Acetonitrile (ACN, HPLC grade)

  • Trichloroacetic acid (TCA) solution (e.g., 2%)

  • Internal standard solution (e.g., a structurally similar compound not expected in the sample)

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Microfilters (e.g., 0.45 µm)

2. Sample Homogenization and Extraction

  • Weigh approximately 500 mg of the homogenized tissue sample into a microcentrifuge tube.[7]

  • Add a working internal standard solution.[7]

  • Add an extraction solvent mixture, for example, ACN:2% TCA (45:55).[7]

  • Vortex the sample vigorously for several minutes.[7]

  • Centrifuge at high speed (e.g., 12000 rpm) for 5 minutes to pellet proteins and other solids.[7]

3. Final Preparation

  • Filter the supernatant through a microfilter (e.g., 0.45 µm nylon) directly into an LC vial.[7]

  • The sample is now ready for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis sample Tissue Sample Collection homogenization Homogenization sample->homogenization extraction Solvent Extraction (e.g., Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant sample_loading Sample Loading supernatant->sample_loading spe_conditioning SPE Cartridge Conditioning (C18) spe_conditioning->sample_loading washing Washing sample_loading->washing elution Elution washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration analysis LC-UV or LC-MS/MS Analysis filtration->analysis

Caption: Workflow for Tilmicosin Residue Analysis in Tissue.

logical_relationship objective Objective: Quantify Tilmicosin Residue sample Animal Tissue (Muscle, Liver, Kidney, Fat) objective->sample matrix Complex Biological Matrix (Proteins, Fats, etc.) sample->matrix contains process Sample Preparation Protocol sample->process extraction Extraction (Isolate Analyte) process->extraction cleanup Cleanup (Remove Interferences) process->cleanup analysis Instrumental Analysis (LC-UV / LC-MS/MS) extraction->analysis cleanup->analysis result Quantitative Result (µg/g or µg/kg) analysis->result result->objective fulfills

Caption: Logical Steps in Tilmicosin Residue Quantification.

References

Application Notes and Protocols for Evaluating Tilmicosin Efficacy in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments for evaluating the efficacy of tilmicosin in treating respiratory diseases in poultry. The protocols outlined below are intended to ensure robust and reproducible results for regulatory submissions and scientific publications.

Introduction to Tilmicosin

Tilmicosin is a semi-synthetic macrolide antibiotic with a broad spectrum of activity against various bacterial pathogens affecting poultry.[1] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby impeding bacterial growth and replication.[2][3] This antibiotic is particularly effective against common avian respiratory pathogens such as Mycoplasma gallisepticum and Ornithobacterium rhinotracheale.[3][4][5] Due to its favorable pharmacokinetic profile, including high concentrations in lung tissue, tilmicosin is a valuable tool in managing poultry respiratory diseases.[2][6]

Key Experimental Protocols

To thoroughly evaluate the efficacy of tilmicosin, a series of in vitro and in vivo experiments are recommended. These include determining the minimum inhibitory concentration (MIC) of the drug, conducting in vivo challenge studies, and performing pharmacokinetic/pharmacodynamic (PK/PD) analysis.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental in vitro test to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Protocol:

  • Bacterial Strains: Obtain recent field isolates of target pathogens (e.g., Mycoplasma gallisepticum, Ornithobacterium rhinotracheale) from clinically affected poultry.

  • Media Preparation: Prepare appropriate broth media for the specific pathogen. For Mycoplasma gallisepticum, Frey's medium is commonly used.

  • Tilmicosin Stock Solution: Prepare a stock solution of tilmicosin phosphate of a known concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the tilmicosin stock solution in a 96-well microtiter plate to achieve a range of concentrations.[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial culture, typically adjusted to a concentration of 10^5 colony-forming units (CFU)/mL.[7]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the tilmicosin dilutions.

  • Controls: Include positive controls (wells with bacteria and no antibiotic) and negative controls (wells with sterile broth).[7]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C in a 5% CO2 atmosphere for M. gallisepticum) until growth is visible in the positive control wells.[7]

  • MIC Determination: The MIC is the lowest concentration of tilmicosin at which no visible bacterial growth is observed.[8][9]

In Vivo Challenge Study

This study evaluates the efficacy of tilmicosin in a live animal model, simulating a natural infection.

Protocol:

  • Animal Selection: Use specific-pathogen-free (SPF) broiler chickens of a suitable age (e.g., 10-14 days old).[10][11] House the birds in controlled environments with ad libitum access to feed and water.

  • Acclimatization: Allow the birds to acclimatize to the experimental conditions for a minimum of 7 days before the start of the study.[12]

  • Experimental Groups: A typical study design includes:

    • Group 1: Uninfected, untreated control.

    • Group 2: Infected, untreated control.

    • Group 3: Infected, treated with tilmicosin (various dosage groups can be included).[10][13]

    • Group 4: Uninfected, treated with tilmicosin.

  • Infection Model:

    • Prepare a virulent culture of the target pathogen (e.g., Mycoplasma gallisepticum strain R-P10 or S6).[7][10]

    • Inoculate the birds in the infected groups via an appropriate route, such as intratracheal and sinus administration for M. gallisepticum.[10] The inoculum dose should be sufficient to induce clinical signs of the disease.

  • Tilmicosin Administration:

    • Administer tilmicosin to the treated groups, typically through the drinking water.[13][14][15]

    • Dosage and duration of treatment should be based on preliminary studies or recommended therapeutic regimens (e.g., 10-20 mg/kg body weight for 3-5 consecutive days).[14][15]

  • Data Collection: Monitor the birds daily for a specified period (e.g., 11 days post-challenge) and record the following parameters:[10]

    • Clinical Signs: Score respiratory signs such as coughing, sneezing, and nasal discharge.

    • Mortality: Record daily mortality.

    • Body Weight Gain: Measure body weight at the beginning and end of the study.

    • Lesion Scoring: At the end of the study, euthanize the birds and perform necropsies. Score the severity of lesions in the respiratory tract (e.g., air sacs, trachea).[14]

    • Bacterial Re-isolation: Collect samples from the respiratory tract to determine the presence and load of the challenge pathogen.[14]

    • Serology: Collect blood samples to measure antibody titers against the pathogen.[13]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

PK/PD analysis helps to establish an optimal dosing regimen by relating drug concentrations to the antimicrobial effect.

Protocol:

  • Drug Administration: Administer a single oral dose of tilmicosin to a group of healthy or infected chickens.[16]

  • Sample Collection: Collect blood samples from the brachial vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-administration.[16] Additionally, collect tissue samples (especially lung tissue) at various time points.[7]

  • Drug Concentration Analysis:

    • Separate plasma from the blood samples.

    • Use a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of tilmicosin in plasma and tissue homogenates.[17]

  • Pharmacokinetic Parameter Calculation:

    • Use non-compartmental analysis to calculate key PK parameters from the plasma concentration-time data.[12] These parameters include:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the concentration-time curve (AUC)

      • Elimination half-life (t1/2β)

  • Pharmacodynamic Analysis:

    • In a parallel study with infected birds, determine the bacterial load (CFU) in the target tissue (e.g., lungs) at different time points after tilmicosin administration at various doses.[7]

  • PK/PD Integration:

    • Correlate the PK parameters with the PD data. A key PK/PD index for macrolides is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[7]

    • This integration helps to predict the dose required to achieve a certain level of bacterial killing (e.g., 1-log10 or 3-log10 reduction in CFU).[3][7]

Data Presentation

Quantitative data from the efficacy studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups and studies.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of Tilmicosin against Avian Pathogens

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Mycoplasma gallisepticum670.0150.125≤0.0078 - >32[18]
Mycoplasma gallisepticum848N/A[8]
Mycoplasma synoviaeN/AN/AN/A0.007[19]
Ornithobacterium rhinotrachealeN/A>128N/AN/A[20]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Efficacy of Tilmicosin in Broilers Experimentally Infected with Mycoplasma gallisepticum

Treatment GroupDose (mg/kg BW/day)Duration (days)Mortality Rate (%)Mean Clinical ScoreMean Air Sac Lesion ScoreBody Weight Gain (g)M. gallisepticum Re-isolation Rate (%)Reference
Infected, Untreated0-Significantly higherSignificantly higherSignificantly higherSignificantly lowerHigh[14][15]
Infected, Treated105Significantly lowerSignificantly lowerSignificantly lowerSignificantly higherSignificantly lower[15]
Infected, Treated205Significantly lowerSignificantly lowerSignificantly lowerSignificantly higherSignificantly lower[15]

BW = Body Weight

Table 3: Pharmacokinetic Parameters of Tilmicosin in Broiler Chickens after a Single Oral Administration

Dose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2β (h)AUC (µg·h/mL)Reference
250.97 ± 0.042.45 ± 0.0114.73 ± 1.249.86 ± 0.59[16]
20N/AN/A10.38 ± 0.76N/A[17]

Values are presented as mean ± standard deviation where available.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow start Start animal_selection Animal Selection & Acclimatization (SPF Broilers, 7 days) start->animal_selection grouping Randomization into Experimental Groups animal_selection->grouping infection Challenge with Pathogen (e.g., M. gallisepticum) grouping->infection treatment Tilmicosin Administration (in drinking water) infection->treatment monitoring Daily Monitoring (Clinical Signs, Mortality, Body Weight) treatment->monitoring necropsy Necropsy & Lesion Scoring monitoring->necropsy sampling Sample Collection (Tissues, Swabs, Blood) necropsy->sampling analysis Laboratory Analysis (Bacterial Re-isolation, Serology, PK analysis) sampling->analysis data_analysis Statistical Data Analysis analysis->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Troubleshooting tilmicosin phosphate instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tilmicosin phosphate in aqueous solutions.

Frequently Asked Questions (FAQs)

1. My this compound solution appears cloudy or has precipitated. What could be the cause?

  • pH Fluctuation: Tilmicosin's solubility is highly dependent on pH. Precipitation can occur if the pH of your aqueous solution is not optimal. The pKa values for tilmicosin isomers are approximately 7.4 and 8.5.[1] It is unstable at a pH below 4 and above 9.[2]

  • Temperature: Changes in temperature can affect solubility. Tilmicosin's solubility in water is 7.7 mg/mL at 25°C and increases to 72.5 mg/mL at 5°C at a pH of 9.[1]

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen aqueous buffer. The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[3]

2. I'm observing a rapid loss of potency in my this compound solution. What are the likely degradation pathways?

This compound in aqueous solutions can degrade through several pathways:

  • Photodegradation: Tilmicosin is sensitive to light and can undergo rapid photolysis in aqueous media when exposed to light.[4]

  • Hydrolysis: As a macrolide, tilmicosin contains hydrolyzable functional groups that can lead to degradation in an aqueous environment.[5]

  • Oxidation: Tilmicosin can react with strong oxidizing agents, leading to a loss of activity.[6][7]

3. How can I improve the stability of my this compound aqueous solution?

Several strategies can be employed to enhance the stability of this compound solutions:

  • pH Control: Maintain the pH of the solution within a stable range, ideally avoiding extremes (pH < 4 and pH > 9).[2] The use of pH stabilizing agents such as potassium dihydrogen phosphate can be beneficial.[8]

  • Light Protection: Always protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[9]

  • Temperature Control: Prepare and store solutions at recommended temperatures. While lower temperatures can increase solubility at higher pH, stability at various temperatures should be considered. A study showed a significant drop in activity at 25°C, 45°C, and 65°C over 24 hours.[10]

  • Use of Additives:

    • Antioxidants: Incorporating antioxidants like sodium sulfite or sodium thiosulfate can prevent oxidative degradation.[11][12]

    • Cosolvents: The use of cosolvents such as tartaric acid or citric acid may improve solubility and stability.[8]

    • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that may catalyze degradation.[11]

  • Storage Duration: It is generally not recommended to store aqueous solutions of this compound for more than one day.[3] For longer-term storage, consider preparing stock solutions in organic solvents like ethanol, DMSO, or dimethylformamide (DMF) and storing them at -20°C.[3]

4. What are the recommended storage conditions for this compound?

  • Solid Form: As a crystalline solid, this compound is stable for at least 4 years when stored at -20°C.[3]

  • Aqueous Solutions: Freshly prepare aqueous solutions and use them within 24 hours.[3] If short-term storage is necessary, keep the solution refrigerated (2-8°C) and protected from light.[9]

  • Stock Solutions (Organic Solvents): Stock solutions in solvents like DMSO, ethanol, or DMF are more stable. When stored in a light-protected environment at 2-8°C, stock standard solutions are stable for up to three months.[9]

Data on this compound Stability

The following tables summarize the impact of various conditions on the stability of tilmicosin.

Table 1: Effect of pH on Tilmicosin Stability

pHObservationReference
< 4Unstable[2]
7.2Solubility in PBS is approximately 10 mg/mL[3]
> 9Unstable[2]
9Solubility in water is 7.7 mg/mL at 25°C[1]

Table 2: Effect of Temperature on Tilmicosin Stability

Temperature (°C)DurationObservationReference
25, 45, 6524 hoursSignificant drop in activity[10]
75-Partial degradation in 1.0 M NaOH[13]

Experimental Protocols

Protocol: Stability Testing of this compound in Aqueous Solution by HPLC

This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution.

  • Preparation of this compound Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.2) to a final concentration of 10 mg/mL.

    • Prepare separate aliquots of the solution for testing under different conditions (e.g., varying pH, temperature, and light exposure).

  • Storage Conditions:

    • Light Exposure: Store one set of aliquots in clear glass vials exposed to ambient light and another set in amber vials or vials wrapped in aluminum foil.

    • Temperature: Store aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • pH: Adjust the pH of different aliquots using appropriate buffers or dilute acids/bases to investigate the effect of pH on stability.

  • Sample Collection:

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each storage condition.

  • Sample Preparation for HPLC:

    • If necessary, dilute the collected samples with the mobile phase to a concentration suitable for HPLC analysis.

    • Filter the samples through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Column: A C18 column is commonly used for tilmicosin analysis.

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1 M ammonium formate) and organic solvents like acetonitrile and methanol. The pH of the aqueous component is often adjusted with an acid like trifluoroacetic acid.[2]

    • Detection: Monitor the elution of tilmicosin using a UV detector at a wavelength of approximately 287 nm.[2]

    • Quantification: Create a standard curve using known concentrations of a this compound reference standard. Calculate the concentration of tilmicosin remaining in the stability samples at each time point by comparing their peak areas to the standard curve.

  • Data Analysis:

    • Plot the percentage of the initial tilmicosin concentration remaining versus time for each storage condition.

    • Determine the degradation rate constant and the shelf-life of the solution under each condition.

Visual Guides

Troubleshooting_Tilmicosin_Instability cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Issue Tilmicosin Solution Instability pH Inappropriate pH Issue->pH Light Light Exposure Issue->Light Temp High Temperature Issue->Temp Oxidation Oxidation Issue->Oxidation AdjustpH Adjust & Buffer pH (e.g., with phosphates) pH->AdjustpH Check & Adjust ProtectLight Use Amber Vials or Protect from Light Light->ProtectLight Implement ControlTemp Store at Recommended Temperature (e.g., 2-8°C) Temp->ControlTemp Verify & Control AddAntioxidant Add Antioxidant (e.g., sodium sulfite) Oxidation->AddAntioxidant Consider Adding

Caption: Troubleshooting workflow for this compound instability.

Factors_Affecting_Stability cluster_factors Degradation Factors cluster_stabilizers Stabilizing Strategies Tilmicosin This compound in Aqueous Solution Photodegradation Photodegradation Tilmicosin->Photodegradation Hydrolysis Hydrolysis Tilmicosin->Hydrolysis Oxidation Oxidation Tilmicosin->Oxidation pH_extremes pH Extremes (<4 or >9) Tilmicosin->pH_extremes LightProtection Light Protection LightProtection->Photodegradation pH_Buffer pH Buffering pH_Buffer->Hydrolysis pH_Buffer->pH_extremes Antioxidants Antioxidants Antioxidants->Oxidation Cosolvents Cosolvents Cosolvents->Tilmicosin Improves Solubility

Caption: Factors affecting this compound stability and corresponding stabilization strategies.

References

Technical Support Center: Optimizing HPLC Parameters for Tilmicosin Phosphate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of tilmicosin phosphate using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for developing an HPLC method for this compound?

A1: A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic modifier like acetonitrile or methanol. The acidic buffer, often with a pH around 2.5 to 5, helps to ensure consistent protonation of the tilmicosin molecule, leading to better peak shape and retention.[1][2] Detection is typically performed using a UV detector at approximately 280-290 nm.[1][2][3]

Q2: How does the phosphate salt form of tilmicosin affect the HPLC analysis?

A2: The phosphate salt of tilmicosin is used to improve its water solubility. In a buffered mobile phase, the phosphate will be deprotonated and will not interfere with the reversed-phase retention of the basic tilmicosin molecule. The key is to maintain a consistent pH with a suitable buffer to ensure the tilmicosin molecule itself has a consistent charge, which is crucial for reproducible retention times.

Q3: What are the critical parameters to optimize for achieving good peak shape for tilmicosin?

A3: The most critical parameters for good peak shape are the mobile phase pH and the choice of organic modifier. Tilmicosin is a basic compound due to its amino groups, which can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[4] Maintaining a low mobile phase pH (e.g., 2.5-3.5) helps to suppress the ionization of these silanols and protonate the tilmicosin, minimizing these secondary interactions. The type and concentration of the organic modifier will influence retention time and peak width.

Q4: Can I use a gradient elution for this compound analysis?

A4: Yes, both isocratic and gradient elution methods can be used for tilmicosin analysis. Isocratic methods are simpler and can be more robust for routine quality control.[1] However, gradient elution can be beneficial when analyzing tilmicosin in complex matrices, as it can help to resolve the analyte from interfering components and shorten the overall run time.[3]

Q5: What are the common sample preparation techniques for this compound in veterinary formulations and biological matrices?

A5: For veterinary formulations, a simple dilution with the mobile phase or a suitable solvent is often sufficient. For biological matrices like plasma, serum, or tissues, protein precipitation with an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid) is a common first step.[1] This is often followed by liquid-liquid extraction or solid-phase extraction (SPE) for further cleanup and concentration of the analyte before HPLC analysis.[3][5][6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC quantification of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups: The basic nature of tilmicosin can lead to interactions with residual silanols on the column packing material.[4]Lower mobile phase pH: Adjust the pH of the aqueous portion of your mobile phase to be between 2.5 and 3.5 to suppress silanol activity. Use an end-capped column: Employ a high-quality, end-capped C18 column to minimize the number of available silanol groups. Add a competing base: Incorporate a small amount of a competing amine, like triethylamine (TEA), into the mobile phase to block the active sites.
Poor Resolution Co-elution with impurities or related substances: Tilmicosin itself is a mixture of related compounds, and formulations may contain impurities.Optimize mobile phase composition: Adjust the ratio of organic modifier to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation. Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity. Use a different stationary phase: Consider a column with a different chemistry, such as a phenyl-hexyl or a cyano phase. Implement a gradient: A shallow gradient can effectively separate closely eluting peaks.
Baseline Noise or Drift Contaminated mobile phase: Impurities in the solvents or buffer salts can lead to a noisy or drifting baseline.Use high-purity solvents and reagents: Ensure you are using HPLC-grade solvents and high-purity salts for your mobile phase.[7] Degas the mobile phase: Dissolved gases coming out of solution in the detector can cause noise. Degas your mobile phase before and during use.[7] Properly equilibrate the column: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.[7]
Irreproducible Retention Times Fluctuations in mobile phase composition or flow rate: Inaccurate mixing of the mobile phase or pump issues can cause retention time shifts.[7]Prepare fresh mobile phase: Make sure the mobile phase is accurately prepared and well-mixed.[7] Check the HPLC pump: Verify that the pump is delivering a constant and accurate flow rate. Control column temperature: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.[7]
Low Sensitivity Suboptimal detection wavelength: The chosen wavelength may not be the absorbance maximum for tilmicosin.Verify detection wavelength: The typical λmax for tilmicosin is around 280-290 nm. Verify this with a UV scan of a standard solution.[1][2][3] Increase injection volume or concentration: If the method allows, a larger injection volume or a more concentrated sample can increase the signal. Improve sample cleanup: For complex matrices, a more effective sample preparation procedure can reduce background noise and improve the signal-to-noise ratio.

Experimental Protocols

Below are examples of detailed experimental protocols for the quantification of tilmicosin.

Protocol 1: Isocratic HPLC Method for Tilmicosin in Chicken Plasma [1]

  • Chromatographic System:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm

    • Mobile Phase: 0.1M Ammonium formate (pH adjusted to 5 with trifluoroacetic acid) : Acetonitrile : Methanol (60:30:10, v/v/v)

    • Flow Rate: 1.2 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection: UV at 287 nm

  • Sample Preparation (Plasma):

    • To 0.5 mL of plasma, add 1 mL of 6% perchloric acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Inject the filtered supernatant into the HPLC system.

Protocol 2: Gradient HPLC Method for Tilmicosin in Animal Tissues [3]

  • Chromatographic System:

    • Column: C18, 5 µm particle size, 4.6 x 150 mm

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 0.05 M Dibutylammonium phosphate (DBAP) buffer, pH 2.5-2.6

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 100 µL

    • Detection: UV at 280 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 30 70
      15 70 30
      20 70 30
      22 30 70

      | 30 | 30 | 70 |

  • Sample Preparation (Tissues):

    • Homogenize 5 g of tissue with 20 mL of methanol.

    • Centrifuge and collect the supernatant.

    • Perform a liquid-liquid extraction of the supernatant with hexane to remove lipids.

    • Adjust the pH of the aqueous layer to 9.0 and extract the tilmicosin into chloroform.

    • Evaporate the chloroform extract to dryness.

    • Reconstitute the residue in the initial mobile phase for injection.

Data Presentation

Table 1: Comparison of HPLC Parameters for Tilmicosin Quantification

ParameterMethod 1[2]Method 2[1]Method 3[3]
Column C18 (5 µm, 4.6 x 250 mm)C18 (5 µm, 4.6 x 250 mm)C18 (5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile : 0.1 M H₃PO₄ (60:40, v/v), pH 2.50.1M Ammonium formate (pH 5) : Acetonitrile : Methanol (60:30:10, v/v/v)Gradient of Acetonitrile and 0.05 M DBAP buffer (pH 2.5-2.6)
Flow Rate 0.8 mL/min1.2 mL/min1.0 mL/min
Injection Volume 100 µL20 µL100 µL
Detection UV at 280 nmUV at 287 nmUV at 280 nm
Column Temp. 30°C30°CNot Specified

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis sample Sample (e.g., Plasma, Tissue) extraction Extraction/Cleanup (e.g., PPT, LLE, SPE) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution hplc HPLC System (Pump, Injector, Column) reconstitution->hplc detector UV Detector hplc->detector data Data Acquisition & Processing detector->data result Quantification Result data->result

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention Time? start->retention baseline Baseline Problem? start->baseline tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split peak_shape->split Yes solution1 solution1 tailing->solution1 Check Mobile Phase pH solution2 solution2 fronting->solution2 Check Sample Solvent & Load solution3 solution3 split->solution3 Check for Column Contamination/Void drift Drifting retention->drift Yes shift Sudden Shift retention->shift Yes solution4 solution4 drift->solution4 Check Temp. Control & Mobile Phase Prep. solution5 solution5 shift->solution5 Check for Leaks & Pump Issues noise Noisy baseline->noise Yes drift_base Drifting baseline->drift_base Yes solution6 solution6 noise->solution6 Degas Mobile Phase & Check Lamp solution7 solution7 drift_base->solution7 Equilibrate Column & Check for Contamination

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Overcoming Poor Solubility of Tilmicosin Phosphate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of tilmicosin phosphate in in vitro assays.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and use of this compound in in vitro experiments.

Problem 1: this compound precipitates out of solution when added to my cell culture medium.

  • Possible Cause: The concentration of this compound in the final working solution may be too high for the aqueous environment of the cell culture medium, leading to precipitation. The organic solvent used to prepare the stock solution may also be interacting with components of the medium.

  • Solution:

    • Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a good initial choice, as this compound is soluble in DMSO at approximately 30 mg/mL.[1] Ethanol and dimethylformamide (DMF) are also suitable options, with solubilities of around 25 mg/mL.[1]

    • Perform serial dilutions. Further dilute the stock solution in an aqueous buffer, such as phosphate-buffered saline (PBS) at pH 7.2, before adding it to your cell culture medium.[1] The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.[1]

    • Ensure the final concentration of the organic solvent is low. The residual amount of organic solvent in the final working solution should be insignificant, as organic solvents can have physiological effects at low concentrations.[1] A final DMSO concentration of less than 0.5% is generally recommended for most cell lines.

    • Add the this compound solution to the medium slowly while gently vortexing or swirling. This can help to prevent localized high concentrations that may lead to precipitation.

Problem 2: I observe cytotoxicity in my cell cultures that seems unrelated to the expected activity of this compound.

  • Possible Cause: The solvent used to dissolve the this compound may be causing cellular toxicity. High concentrations of tilmicosin itself can also be cytotoxic.[2]

  • Solution:

    • Run a solvent control. Treat cells with the same concentration of the solvent (e.g., DMSO) used in your experimental setup to determine if the solvent itself is causing the observed cytotoxicity.

    • Determine the optimal, non-toxic concentration of this compound. Perform a dose-response experiment to identify the concentration range where this compound exhibits its desired effect without causing significant cell death. Studies have shown that tilmicosin can have dose-dependent damaging effects on cells.[2]

    • Consider preparing an organic solvent-free aqueous solution. this compound can be directly dissolved in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 10 mg/mL.[1] However, it is recommended not to store these aqueous solutions for more than one day.[1]

Problem 3: The biological activity of my this compound solution appears to decrease over time.

  • Possible Cause: this compound solutions, especially aqueous solutions, may not be stable for long-term storage.

  • Solution:

    • Prepare fresh working solutions for each experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[1]

    • Store stock solutions properly. Stock solutions prepared in organic solvents like DMSO, ethanol, or DMF should be stored at -20°C for long-term stability.[1] Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro assays?

A1: this compound is soluble in organic solvents such as DMSO (up to 30 mg/mL), ethanol (up to 25 mg/mL), and DMF (up to 25 mg/mL).[1] For an organic solvent-free option, it can be dissolved in PBS (pH 7.2) at approximately 10 mg/mL.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the crystalline solid this compound in the solvent of your choice (e.g., DMSO) by vortexing. It is recommended to purge the solvent with an inert gas before adding the compound.[1]

Q3: What is the recommended storage condition for this compound solutions?

A3: Crystalline this compound should be stored at -20°C.[1] Stock solutions in organic solvents should also be stored at -20°C.[1] Aqueous solutions are not recommended for storage for more than one day.[1]

Q4: Can I prepare a concentrated stock solution in water?

A4: While this compound has some solubility in water, preparing highly concentrated stock solutions in water alone can be challenging. It is more soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL.[1] For higher concentrations, using an organic solvent like DMSO is recommended.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility (mg/mL)Reference
Dimethyl sulfoxide (DMSO)30[1]
Ethanol25[1]
Dimethylformamide (DMF)25[1]
Phosphate-Buffered Saline (PBS), pH 7.210[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of crystalline this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Thaw an aliquot of the this compound stock solution (from Protocol 1) at room temperature.

  • Perform a serial dilution of the stock solution in a sterile, aqueous buffer (e.g., PBS, pH 7.2) or directly into the cell culture medium to achieve the final desired concentration.

  • Ensure the final concentration of DMSO in the cell culture is below 0.5% (or a concentration known to be non-toxic to your specific cell line).

  • Add the final working solution to your cell cultures and gently mix.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Signaling Pathways and Experimental Workflow

Tilmicosin's Mechanism of Action

Tilmicosin is a macrolide antibiotic that primarily functions by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of susceptible bacteria, which in turn prevents the elongation of the polypeptide chain.[3][4]

Tilmicosin_Mechanism Tilmicosin This compound Ribosome Bacterial 50S Ribosomal Subunit Tilmicosin->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth and Proliferation ProteinSynthesis->BacterialGrowth Leads to

Diagram 1: Mechanism of action of this compound.

Potential Signaling Pathways Affected by Tilmicosin in Eukaryotic Cells

In addition to its antibacterial properties, tilmicosin has been observed to affect signaling pathways in eukaryotic cells, which may be relevant for in vitro studies on host-pathogen interactions or drug toxicity. Transcriptomic analysis has revealed that tilmicosin treatment can significantly affect pathways such as the calcium signaling pathway and the mitogen-activated protein kinase (MAPK) signaling pathway.[2]

Tilmicosin_Eukaryotic_Signaling Tilmicosin Tilmicosin Calcium Calcium Signaling Pathway Tilmicosin->Calcium Affects MAPK MAPK Signaling Pathway Tilmicosin->MAPK Affects CellularResponse Cellular Responses (e.g., Inflammation, Cytotoxicity) Calcium->CellularResponse MAPK->CellularResponse

Diagram 2: Potential eukaryotic signaling pathways affected by tilmicosin.

Experimental Workflow for In Vitro Assays

The following diagram outlines a general workflow for conducting in vitro assays with this compound, incorporating the solubility and troubleshooting steps discussed.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., in DMSO) B Prepare Working Solutions (Serial Dilution in Buffer/Medium) A->B C Treat Cells with This compound B->C D Include Vehicle Control (e.g., DMSO) B->D E Incubate for Desired Time Period C->E D->E F Perform In Vitro Assay (e.g., Cytotoxicity, Gene Expression) E->F G Data Analysis F->G

Diagram 3: General experimental workflow for in vitro assays.

References

Technical Support Center: Addressing Tilmicosin Resistance in Mycoplasma Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tilmicosin resistance in Mycoplasma species.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experimental work on tilmicosin resistance in Mycoplasma.

Problem Possible Cause Recommended Solution
High Minimum Inhibitory Concentration (MIC) values for tilmicosin in Mycoplasma isolates. The isolate may have acquired resistance mechanisms.1. Confirm the MIC results by repeating the assay. 2. Perform molecular testing to screen for known resistance mutations in the 23S rRNA gene (domains II and V) and ribosomal proteins L4 and L22.[1][2][3] 3. Consider testing for efflux pump activity.
Inconsistent or non-reproducible MIC results. 1. Improper inoculum preparation (incorrect cell density). 2. Variations in media composition or pH. 3. Contamination of the culture.1. Standardize the inoculum preparation to achieve a consistent cell density, typically 10^3 to 10^5 color changing units (CCU)/mL.[4] 2. Ensure the pH of the growth medium is optimal for Mycoplasma growth and is consistent across experiments.[2] 3. Perform purity checks of the Mycoplasma culture before each experiment.
Failure to amplify the 23S rRNA gene for sequencing. 1. Poor quality of extracted DNA. 2. Inappropriate PCR primers or annealing temperature.1. Use a validated DNA extraction kit for Mycoplasma to ensure high-quality DNA. 2. Design and validate primers specific to the target regions of the 23S rRNA gene in the Mycoplasma species of interest. Optimize the PCR cycling conditions, particularly the annealing temperature.
Mycoplasma culture fails to grow in the presence of sub-MIC concentrations of tilmicosin. The isolate may be hypersusceptible, or the initial MIC determination was inaccurate.1. Re-determine the MIC of the isolate using a wider range of tilmicosin concentrations. 2. Ensure the growth medium and incubation conditions are optimal for the specific Mycoplasma species.
Observed cross-resistance to other macrolides. Mutations conferring resistance to tilmicosin can also affect the binding of other macrolide antibiotics.Test the isolate's susceptibility to a panel of macrolides (e.g., tylosin, erythromycin) to determine the cross-resistance profile.[2][3] This information is crucial for selecting alternative therapeutic agents.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of tilmicosin resistance in Mycoplasma species?

Tilmicosin resistance in Mycoplasma is primarily mediated by post-transcriptional modifications of the 23S rRNA, which is a component of the 50S ribosomal subunit where macrolides bind. The most common mechanisms include:

  • Mutations in the 23S rRNA gene: Point mutations in domains II and V of the 23S rRNA gene are strongly associated with decreased susceptibility to tilmicosin and other macrolides.[1][2][5] Common mutations include A2058G and A2059G (E. coli numbering).[1][6]

  • Alterations in ribosomal proteins: Mutations in the genes encoding ribosomal proteins L4 and L22 can also contribute to macrolide resistance.[2][3]

  • Active efflux: Some bacteria possess efflux pumps that actively transport macrolides out of the cell, reducing the intracellular drug concentration. While less commonly reported for Mycoplasma compared to other bacteria, it is a potential resistance mechanism.[2]

2. How can I determine the Minimum Inhibitory Concentration (MIC) of tilmicosin for my Mycoplasma isolate?

The MIC can be determined using a broth microdilution method. A detailed protocol is provided in the "Experimental Protocols" section below. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[4]

3. What are the typical MIC values for tilmicosin-susceptible and resistant Mycoplasma strains?

MIC values can vary between different Mycoplasma species and even among isolates of the same species. The following table summarizes some reported MIC ranges.

Mycoplasma SpeciesSusceptible MIC Range (µg/mL)Resistant MIC Range (µg/mL)
M. bovis 0.5 - 2[7][8]32 to >256[1]
M. gallisepticum 0.019 - 1.25[6][9]≥0.63 - >32[6][10]
M. hyopneumoniae 1.6[2]25.6 to 1638.4[2]

4. Are there molecular methods to detect tilmicosin resistance?

Yes, molecular methods are crucial for identifying the genetic basis of resistance. These include:

  • PCR and DNA sequencing: This is the gold standard for identifying mutations in the 23S rRNA gene and ribosomal protein genes (L4 and L22).[1][3]

  • High-Resolution Melt (HRM) analysis: This can be a rapid screening tool to detect variations in PCR amplicons, suggesting the presence of mutations.

  • Commercial molecular assays: Several commercial kits are available for the detection of macrolide resistance mutations in specific Mycoplasma species.[11]

5. If my Mycoplasma isolate is resistant to tilmicosin, what are the alternative treatment options?

The choice of an alternative antibiotic depends on the specific Mycoplasma species and its susceptibility profile. Other classes of antibiotics that may be effective against Mycoplasma include:

  • Tetracyclines (e.g., oxytetracycline, doxycycline)

  • Fluoroquinolones (e.g., enrofloxacin)

  • Pleuromutilins (e.g., tiamulin, valnemulin)[12]

  • Other macrolides (cross-resistance should be considered)

It is essential to perform antimicrobial susceptibility testing to guide the selection of an effective alternative.

Data Presentation

Table 1: Tilmicosin MIC Values for Various Mycoplasma Species

Mycoplasma SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
M. bovis54--32 to >256 (resistant isolates)[1]
M. bovis210 (from 1978-2009)Increased from 2 (1980s) to >32 (2000s)--[7]
M. bovis12>128--[8]
M. gallisepticum50--≥1.25 (resistant isolates)[6]
M. gallisepticum67 (from 2010-2020)--Trend towards lower MICs observed[10]
M. hyopneumoniae1 (standard strain)--1.6[2]
M. hyopneumoniae4 (resistant strains)--25.6 - 1638.4[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This protocol is adapted from established guidelines for Mycoplasma susceptibility testing.[4][13]

1. Inoculum Preparation: a. Culture the Mycoplasma isolate in a suitable broth medium until it reaches the mid-logarithmic phase of growth. b. Prepare serial 10-fold dilutions of the culture. c. Determine the number of color changing units (CCU) per mL by observing the color change in the dilutions after incubation. The inoculum for the MIC test should be standardized to 10³-10⁵ CCU/mL.[4]

2. Preparation of Tilmicosin Dilutions: a. Prepare a stock solution of tilmicosin in a suitable solvent. b. Perform serial two-fold dilutions of the tilmicosin stock solution in Mycoplasma broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation: a. Add 100 µL of the standardized Mycoplasma inoculum to each well of the microtiter plate containing the tilmicosin dilutions. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum). c. Seal the plate and incubate at 37°C in a humidified atmosphere with 5% CO₂.

4. Interpretation of Results: a. Read the plate when the growth control well shows a distinct color change, indicating metabolic activity and growth. This may take 24 to 48 hours, or longer for some species.[4] b. The MIC is the lowest concentration of tilmicosin that completely inhibits the color change.

Molecular Detection of Resistance Mutations

1. DNA Extraction: a. Extract genomic DNA from the Mycoplasma isolate using a commercial DNA extraction kit according to the manufacturer's instructions.

2. PCR Amplification: a. Design primers to amplify the regions of the 23S rRNA gene (domains II and V) and the genes for ribosomal proteins L4 and L22 that are known to harbor resistance mutations. b. Perform PCR using a standard protocol with an appropriate DNA polymerase. Optimize the annealing temperature for the specific primer pairs.

3. DNA Sequencing: a. Purify the PCR products. b. Sequence the purified amplicons using Sanger sequencing. c. Align the obtained sequences with a reference sequence from a susceptible Mycoplasma strain to identify any mutations.

Visualizations

Tilmicosin_Resistance_Mechanism cluster_ribosome 50S Ribosomal Subunit 23S_rRNA 23S rRNA (Domains II & V) Protein_Synthesis Protein Synthesis (Inhibited) 23S_rRNA->Protein_Synthesis L4_L22 Ribosomal Proteins (L4, L22) Tilmicosin Tilmicosin Tilmicosin->23S_rRNA Binds to Resistance Resistance Development Mutation Mutations in 23S rRNA or Ribosomal Proteins Resistance->Mutation Efflux_Pump Active Efflux Pump Resistance->Efflux_Pump Altered_Binding Altered Drug Binding Site Mutation->Altered_Binding Reduced_Concentration Reduced Intracellular Drug Concentration Efflux_Pump->Reduced_Concentration Altered_Binding->Tilmicosin Prevents binding Reduced_Concentration->Tilmicosin Expels drug

Caption: Mechanisms of tilmicosin resistance in Mycoplasma.

MIC_Workflow Start Start Isolate Mycoplasma Isolate Start->Isolate Inoculum Prepare Standardized Inoculum (10³-10⁵ CCU/mL) Isolate->Inoculum Inoculate Inoculate Plate with Mycoplasma Suspension Inoculum->Inoculate Dilutions Prepare Serial Tilmicosin Dilutions in 96-well plate Dilutions->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Read Plate for Color Change Incubate->Read Determine_MIC Determine MIC (Lowest concentration with no growth) Read->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Molecular_Detection_Workflow Start Start Sample Mycoplasma Culture Start->Sample DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction PCR PCR Amplification of 23S rRNA, L4, L22 genes DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Alignment and Mutation Analysis Sequencing->Analysis Result Resistance Mutation Identified/Not Identified Analysis->Result End End Result->End

Caption: Workflow for molecular detection of resistance mutations.

References

Technical Support Center: Minimizing Variability in Tilmicosin Phosphate Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving tilmicosin phosphate.

Troubleshooting Guides

This section addresses specific issues that can arise during animal studies with this compound, offering potential causes and solutions to ensure data integrity and reproducibility.

Issue 1: High variability in plasma concentrations between subjects.

  • Potential Cause 1: Formulation and Administration Inconsistencies. this compound solubility is pH-dependent.[1][2] Improper formulation can lead to precipitation and inconsistent dosing.

    • Solution: Ensure the this compound is fully dissolved before administration. For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 10 mg/mL.[3] It is not recommended to store aqueous solutions for more than one day.[3] For oral administration in feed or water, ensure homogeneous mixing to prevent individual animals from consuming different amounts of the drug.[4][5]

  • Potential Cause 2: Animal-Specific Factors. Differences in animal age, weight, sex, and health status can significantly impact drug metabolism and pharmacokinetics.[6]

    • Solution: Use a homogenous population of animals in terms of age, weight, and sex. Ensure all animals are healthy and acclimatized to the experimental conditions before the study begins.

  • Potential Cause 3: Route of Administration. The route of administration (e.g., subcutaneous, oral) significantly affects the absorption and bioavailability of tilmicosin.[1][6]

    • Solution: Maintain a consistent and precise administration technique for all animals. For subcutaneous injections, ensure the injection is delivered to the same anatomical location for each animal.

Issue 2: Unexpected animal mortality or adverse events.

  • Potential Cause 1: Cardiotoxicity. Tilmicosin is known to have cardiotoxic effects, which are dose-dependent and vary between species.[6][7][8][9][10] These effects can include increased heart rate and decreased ventricular function.[6]

    • Solution: Carefully select the dose based on established literature for the specific animal model. Monitor animals closely for any signs of distress, such as lethargy, ataxia, or changes in respiration.[9] Consider including cardiovascular monitoring (e.g., ECG) in the study design if feasible. The mechanism of cardiotoxicity is thought to involve the inhibition of calcium entry into cells.[7][8][9]

  • Potential Cause 2: Incorrect Route of Administration. Certain routes of administration, particularly intravenous injection, can lead to acute toxicity and high mortality rates.[6]

    • Solution: Use the recommended and validated route of administration for the species being studied. Subcutaneous injection and oral administration are common routes.[1][4]

Issue 3: Inconsistent or unreliable analytical results for tilmicosin concentrations.

  • Potential Cause 1: Sample Collection and Handling. Improper collection, storage, or processing of blood or tissue samples can lead to degradation of tilmicosin.

    • Solution: Follow a standardized protocol for sample collection. Plasma should be separated promptly and stored at -20°C or lower until analysis.[1]

  • Potential Cause 2: Analytical Method Variability. The choice of analytical method and its validation are crucial for accurate quantification.

    • Solution: Utilize a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[11][12][13][14][15] Ensure proper extraction of tilmicosin from the biological matrix.[11][12][14]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions?

A1: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[3] For aqueous solutions, it can be dissolved in buffers like PBS (pH 7.2) at approximately 10 mg/mL.[3] However, aqueous solutions are not stable and should be prepared fresh.[3]

Q2: How should this compound be stored?

A2: this compound as a crystalline solid should be stored at -20°C.[3]

Q3: What are the key pharmacokinetic parameters of tilmicosin to consider?

A3: Key parameters include the time to maximum concentration (Tmax), maximum concentration (Cmax), and elimination half-life (t1/2). These parameters can vary significantly depending on the animal species and the route of administration.

Q4: Are there known antidotes for tilmicosin-induced cardiotoxicity?

A4: There is no specific antidote for tilmicosin toxicity. Some studies have explored the use of agents like amiodarone, which may help in managing the cardiac effects, but this is not a standard treatment.[7][8][9] Supportive care is the primary approach in cases of accidental exposure or overdose.[8]

Q5: How can I ensure uniform dosing when administering tilmicosin in drinking water?

A5: To ensure uniform dosing in drinking water, it is crucial to monitor water consumption.[16] Factors such as the taste of the medicated water can lead to decreased consumption in some animals.[16] Ensure the drug is evenly distributed in the water source and that all animals have free access.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Ethanol~25 mg/mL[3]
DMSO~30 mg/mL[3]
Dimethylformamide (DMF)~25 mg/mL[3]
PBS (pH 7.2)~10 mg/mL[3]
Water (pH 7, 25°C)566 mg/mL[1]

Table 2: Selected Pharmacokinetic Parameters of Tilmicosin in Different Species (Oral Administration)

SpeciesDoseTmax (hours)Cmax (µg/mL)t1/2 (hours)Reference
Pigs20 mg/kg3.12 ± 0.50--[17]
Pigs40 mg/kg3.48 ± 0.77--[17]
Chickens25 mg/kg2.45 ± 0.010.97 ± 0.0414.73 ± 1.24[17]
Chickens7.5 mg/kg (infected)--1.76 times longer than healthy[18]

Note: Pharmacokinetic parameters can vary significantly based on the specific study design, animal health status, and analytical methods used.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Subcutaneous Injection

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound powder using a calibrated analytical balance.

    • Dissolve the powder in a suitable sterile solvent (e.g., sterile water for injection, propylene glycol) to the desired final concentration. Ensure the pH is adjusted if necessary to maintain solubility. The commercial formulation Micotil® 300 contains 300 mg/mL of this compound in 25% propylene glycol.[7][8]

    • Vortex the solution until the powder is completely dissolved.

    • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Animal Preparation and Administration:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

    • Gently restrain the animal.

    • Administer the dose via subcutaneous injection in a consistent anatomical location (e.g., the dorsolateral chest).[1]

    • Record the time of administration and the volume injected for each animal.

Protocol 2: Quantification of Tilmicosin in Plasma using HPLC-UV

  • Sample Collection and Preparation:

    • Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes to separate the plasma.[12]

    • Transfer the plasma to clean microcentrifuge tubes and store at -20°C or colder until analysis.

  • Extraction of Tilmicosin from Plasma:

    • To a known volume of plasma (e.g., 500 µL), add a protein precipitation agent such as perchloric acid or acetonitrile.[12][14]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the tilmicosin.

    • The supernatant can be further cleaned up using solid-phase extraction (SPE) with a C18 cartridge if necessary.[11][12]

  • HPLC Analysis:

    • Inject a specific volume of the prepared extract onto an HPLC system equipped with a C18 analytical column.

    • Use a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and organic solvents (e.g., acetonitrile, methanol).[14]

    • Set the UV detector to a wavelength of approximately 287 nm for detection of tilmicosin.[11][12]

    • Quantify the tilmicosin concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of tilmicosin.

Mandatory Visualizations

Tilmicosin_Cardiotoxicity_Pathway tilmicosin Tilmicosin ca_channel L-type Calcium Channels (Myocytes) tilmicosin->ca_channel Inhibits ros Increased Reactive Oxygen Species (ROS) tilmicosin->ros ca_influx Decreased Intracellular Ca2+ Influx ca_channel->ca_influx Leads to contractility Negative Inotropy (Reduced Contractility) ca_influx->contractility cell_damage Myocyte Damage & Cardiotoxicity contractility->cell_damage antioxidant Impaired Antioxidant Enzyme System ros->antioxidant Contributes to antioxidant->cell_damage

Caption: Proposed signaling pathway for tilmicosin-induced cardiotoxicity.

Experimental_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (Health & Weight Monitoring) dosing Dosing (Accurate Administration) animal_acclimatization->dosing formulation Tilmicosin Formulation (Solubilization & Sterilization) formulation->dosing sample_collection Sample Collection (Blood/Tissue at Time Points) dosing->sample_collection observation Clinical Observation (Monitoring for Adverse Events) dosing->observation sample_processing Sample Processing (Plasma Separation, Storage) sample_collection->sample_processing analytical_quant Analytical Quantification (e.g., HPLC) sample_processing->analytical_quant data_analysis Data Analysis (Pharmacokinetic Modeling) analytical_quant->data_analysis

Caption: General experimental workflow for a this compound animal study.

Troubleshooting_Variability cluster_sources Potential Sources of Variability cluster_solutions Solutions start High Variability in Results? formulation Formulation & Administration start->formulation animal Animal Factors start->animal analytical Analytical Method start->analytical sol_formulation Check solubility, pH Ensure homogenous mixing Standardize administration technique formulation->sol_formulation sol_animal Homogenize animal groups (age, weight, sex) Ensure consistent health status animal->sol_animal sol_analytical Validate analytical method Standardize sample handling Use internal standards analytical->sol_analytical

Caption: Troubleshooting logic for addressing variability in tilmicosin studies.

References

Technical Support Center: Tilmicosin Extraction from Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction efficiency of tilmicosin from animal tissues. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and accurate analysis.

Troubleshooting Guide

This section addresses common issues encountered during the extraction of tilmicosin from animal tissues and provides practical solutions.

Problem Potential Cause Recommended Solution
Low Tilmicosin Recovery Incomplete tissue homogenization.Ensure tissue is thoroughly homogenized to a uniform consistency. For tougher tissues like muscle, consider using a mechanical homogenizer or grinder.[1]
Inefficient extraction solvent.Methanol and acetonitrile are commonly used and effective solvents.[2][3] Consider optimizing the solvent-to-tissue ratio; a common starting point is 10 mL of solvent for 5 grams of tissue.[4]
Suboptimal pH during extraction.Tilmicosin extraction can be pH-dependent. Adjusting the pH of the extraction buffer may improve recovery. For instance, a phosphate buffer is often used in conjunction with an organic solvent.[2][5]
Incomplete elution from SPE cartridge.Ensure the solid-phase extraction (SPE) cartridge is appropriate for tilmicosin (C18 is common) and that the elution solvent is effective.[2][3] A common elution solution is ammonium acetate in methanol.[2][6]
High Matrix Interference in HPLC Analysis Insufficient sample cleanup.Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction.[1][2][3] This is crucial for complex matrices like liver and kidney.
Co-elution of interfering compounds.Optimize the HPLC mobile phase gradient to better separate tilmicosin from matrix components.[3]
Presence of lipids and fats.For fatty tissues, a defatting step with a non-polar solvent like n-hexane may be necessary prior to extraction.
Poor Chromatographic Peak Shape Inappropriate mobile phase composition.Adjust the mobile phase composition and pH. A common mobile phase involves a mixture of acetonitrile and a buffer like ammonium formate or trifluoroacetic acid.[7]
Column contamination.Use a guard column and ensure adequate sample cleanup to protect the analytical column. Regularly flush the column with a strong solvent.
Sample solvent incompatible with mobile phase.After evaporation of the extraction solvent, reconstitute the residue in the initial mobile phase.[8]
Inconsistent Results Between Replicates Non-uniform sample preparation.Ensure that each tissue sample is treated identically throughout the homogenization, extraction, and cleanup process.
Variability in SPE cartridge performance.Use high-quality SPE cartridges from a reliable supplier. Ensure consistent conditioning, loading, washing, and elution steps.
Pipetting errors.Use calibrated pipettes and ensure accurate volume measurements, especially when preparing standards and adding reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting tilmicosin from animal tissues?

A1: The most frequently cited methods involve an initial homogenization of the tissue followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE), with SPE being more common for cleanup of complex matrices before HPLC analysis.[1][2][3]

Q2: Which solvent is best for extracting tilmicosin?

A2: Acetonitrile and methanol are the most commonly used and effective solvents for extracting tilmicosin from animal tissues.[2][3] The choice may depend on the specific tissue type and subsequent analytical method.

Q3: Is a cleanup step necessary after extraction?

A3: Yes, a cleanup step is highly recommended, especially for complex tissues like liver and kidney, to remove matrix components that can interfere with HPLC analysis.[3] Solid-phase extraction (SPE) with a C18 cartridge is a widely used and effective cleanup method.[2][3]

Q4: What type of HPLC column is suitable for tilmicosin analysis?

A4: A reversed-phase C18 column is most commonly used for the chromatographic separation of tilmicosin.[2][3]

Q5: How can I improve the detection limits for tilmicosin in my samples?

A5: To improve detection limits, ensure high extraction recovery, minimize matrix effects through effective cleanup, and use a sensitive detector such as a UV detector set at approximately 287-290 nm or a mass spectrometer (LC-MS/MS).[5][9]

Q6: What are the expected recovery rates for tilmicosin extraction?

A6: With optimized methods, average recoveries of tilmicosin from various animal tissues can range from 73% to 98%.[3] However, this can vary depending on the tissue type and the complexity of the extraction procedure.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on tilmicosin extraction to provide a comparative overview.

Table 1: Tilmicosin Extraction Recovery Rates from Various Animal Tissues

Tissue Type Extraction Method Recovery Rate (%) Reference
Chicken LiverSPE80.4 - 88.3[9]
Chicken KidneySPE80.4 - 88.3[9]
Chicken MuscleSPE80.4 - 88.3[9]
Bovine, Swine, Sheep TissuesSPE73 - 98[3]
Spiked Animal TissuesSPE92.6[2]
Spiked Chicken TissuesSPE97 - 99[7]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Tilmicosin in Animal Tissues

Tissue Type LOD LOQ Reference
Chicken Muscle0.01 µg/g-[9]
Chicken Liver0.025 µg/g0.06 µg/g[3][9]
Chicken Kidney0.025 µg/g0.06 µg/g[3][9]
Swine, Cattle, Sheep Tissues-0.025 µg/g[3]
Bovine & Porcine Muscle/Kidney0.01 mg/kg-[6]
Animal Tissues0.010 ppm-[2]

Experimental Protocols

Below are detailed methodologies for common tilmicosin extraction procedures.

Protocol 1: Solid-Phase Extraction (SPE) for Tilmicosin from Chicken Tissues

This protocol is adapted from methods described for the analysis of tilmicosin in various animal tissues.[2][3]

1. Sample Preparation: a. Accurately weigh 5 g of homogenized tissue into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of acetonitrile to the tube. c. Shake vigorously for 20 minutes. d. Centrifuge at 3500 rpm for 10 minutes. e. Transfer the supernatant to a clean tube.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. b. Load the supernatant from step 1e onto the conditioned SPE cartridge. c. Wash the cartridge with 10 mL of water, followed by 10 mL of a water/acetonitrile mixture (e.g., 95:5 v/v). d. Dry the cartridge under vacuum for at least 3 minutes. e. Elute the tilmicosin from the cartridge with 2.5 mL of a solution of 0.1 mol/L ammonium acetate in methanol/acetonitrile.

3. Final Preparation for HPLC: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. b. Reconstitute the residue in 1 mL of the HPLC mobile phase. c. Filter the solution through a 0.2 µm syringe filter before injection into the HPLC system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Tilmicosin from Animal Tissues

This protocol is a generalized procedure based on principles of liquid-liquid extraction for tilmicosin.[10]

1. Initial Extraction: a. Weigh 10 g of homogenized tissue into a 50 mL centrifuge tube. b. Add 30 mL of methanol and shake for 5 minutes. c. Centrifuge and collect the supernatant.

2. Liquid-Liquid Partitioning: a. To the supernatant, add a suitable volume of a weakly acidic aqueous solution and a non-polar organic solvent (e.g., n-hexane) to remove matrix impurities. b. Vortex and centrifuge to separate the phases. c. Discard the organic phase. d. Adjust the pH of the remaining aqueous phase to basic. e. Perform a second partitioning with an organic solvent (e.g., dichloromethane). f. Collect the organic phase containing the tilmicosin.

3. Final Preparation: a. Evaporate the collected organic phase to dryness. b. Reconstitute the residue in the HPLC mobile phase for analysis.

Visualizations

Experimental Workflows

Tilmicosin_SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Tissue Sample Extraction 2. Extract with Acetonitrile Homogenization->Extraction Centrifugation1 3. Centrifuge and Collect Supernatant Extraction->Centrifugation1 Conditioning 4. Condition C18 SPE Cartridge Loading 5. Load Supernatant Centrifugation1->Loading Conditioning->Loading Washing 6. Wash Cartridge Loading->Washing Elution 7. Elute Tilmicosin Washing->Elution Evaporation 8. Evaporate Eluate Elution->Evaporation Reconstitution 9. Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC 10. HPLC Analysis Reconstitution->HPLC

Caption: Workflow for Tilmicosin Extraction using Solid-Phase Extraction (SPE).

Tilmicosin_LLE_Workflow cluster_prep_lle Initial Extraction cluster_partition Liquid-Liquid Partitioning cluster_analysis_lle Analysis Homogenization_LLE 1. Homogenize Tissue Extraction_LLE 2. Extract with Methanol Homogenization_LLE->Extraction_LLE Centrifugation_LLE 3. Collect Supernatant Extraction_LLE->Centrifugation_LLE Acidic_Partition 4. Acidic Aqueous/Organic Partition Centrifugation_LLE->Acidic_Partition Phase_Separation1 5. Separate Phases (Discard Organic) Acidic_Partition->Phase_Separation1 Basic_Partition 6. Basify and Partition with Organic Solvent Phase_Separation1->Basic_Partition Phase_Separation2 7. Collect Organic Phase Basic_Partition->Phase_Separation2 Evaporation_LLE 8. Evaporate Organic Phase Phase_Separation2->Evaporation_LLE Reconstitution_LLE 9. Reconstitute in Mobile Phase Evaporation_LLE->Reconstitution_LLE HPLC_LLE 10. HPLC Analysis Reconstitution_LLE->HPLC_LLE

References

Technical Support Center: Determination of Tilmicosin in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of tilmicosin in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining tilmicosin concentrations?

A1: The most prominent methods for tilmicosin determination are High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] While microbiological and ELISA assays exist, they may lack the sensitivity and specificity of chromatographic methods.[1] LC-MS/MS is often preferred for its high sensitivity and confirmatory capabilities.[3][4]

Q2: Why is sample preparation so critical for tilmicosin analysis?

A2: Complex biological matrices like plasma, tissue, and milk contain numerous endogenous substances (proteins, lipids, etc.) that can interfere with tilmicosin detection.[5] A robust sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is essential to remove these interferences, prevent ion suppression in LC-MS/MS, and ensure accurate quantification.[5][6][7]

Q3: What causes poor recovery of tilmicosin during extraction?

A3: Poor recovery can stem from several factors, including inefficient protein precipitation, improper pH during liquid-liquid extraction, or incomplete elution from an SPE cartridge.[7] Tilmicosin's recovery can be highly dependent on the choice of extraction solvent and the pH of the aqueous phase.[7] It is also crucial to ensure the SPE cartridge is conditioned and equilibrated properly before loading the sample.[6]

Q4: My tilmicosin peak is showing tailing or splitting in my HPLC chromatogram. What should I do?

A4: Peak tailing or splitting can be caused by issues with the analytical column, such as contamination or degradation, or by interactions between tilmicosin and active sites on the column packing. Ensure your mobile phase pH is appropriate for tilmicosin's pKa to maintain a consistent ionic form. Using a high-quality C18 column and ensuring proper column conditioning can mitigate these effects.[1]

Q5: I'm observing significant matrix effects and ion suppression in my LC-MS/MS analysis. How can I minimize this?

A5: Ion suppression is a major challenge in LC-MS/MS analysis of complex matrices.[5] To minimize it, improve your sample cleanup procedure to remove interfering compounds. You can also try diluting the sample extract, modifying the chromatographic gradient to better separate tilmicosin from matrix components, or using a different ionization source if available. A post-column infusion experiment can help identify regions of suppression in your chromatogram.[5]

Q6: How stable is tilmicosin in biological samples and standard solutions?

A6: The stability of tilmicosin is a critical consideration. In biological matrices, stability can be affected by storage temperature and freeze-thaw cycles.[8][9] It is recommended to store samples at -20°C or lower.[10] Standard solutions should also be stored under appropriate conditions to prevent degradation.[8] Stability studies should be performed as part of method validation to ensure that the analyte concentration does not change from sample collection to analysis.[3][8]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low/No Analyte Response 1. Inefficient extraction or poor recovery.2. Degradation of tilmicosin in the sample or standard.3. Incorrect instrument parameters (e.g., wavelength for UV, transitions for MS/MS).4. Sample injection failure.1. Optimize the extraction procedure (pH, solvent choice). Validate recovery with spiked samples.[7]2. Check storage conditions and age of standards and samples. Prepare fresh standards.[8]3. Verify instrument settings. For HPLC-UV, the typical wavelength is around 287 nm.[1][6]4. Check the autosampler, syringe, and injection port for blockages or leaks.
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column contamination or degradation.2. Incompatible mobile phase pH.3. Co-elution with an interfering compound.4. Column overload.1. Wash the column with a strong solvent or replace it if necessary.2. Adjust mobile phase pH. Using a buffer can help maintain a stable pH.3. Improve sample cleanup or adjust the chromatographic gradient for better separation.4. Dilute the sample or inject a smaller volume.
High Background Noise / Baseline Drift 1. Contaminated mobile phase or solvents.2. Dirty detector cell (UV) or ion source (MS).3. Incomplete sample cleanup, leading to matrix interference.4. Column bleed.1. Use fresh, high-purity solvents and filter the mobile phase.2. Clean the detector cell or ion source according to the manufacturer's instructions.3. Enhance the sample preparation method (e.g., use a more specific SPE sorbent).4. Condition the column properly or use a column stable at the operating temperature and pH.
Inconsistent Results / Poor Reproducibility 1. Variability in the sample preparation process.2. Unstable instrument conditions (e.g., fluctuating pump flow rate or temperature).3. Sample instability (degradation during processing).4. Inconsistent injection volumes.1. Standardize every step of the extraction procedure. Use an internal standard to correct for variability.2. Allow the instrument to fully equilibrate before starting the analysis. Perform system suitability tests.3. Keep samples on ice or at a controlled low temperature during preparation.[10]4. Check the autosampler for air bubbles and ensure consistent sample vial filling.
(LC-MS/MS) Ion Suppression or Enhancement 1. Co-eluting matrix components competing for ionization.2. High concentrations of salts or other non-volatile components in the final extract.3. Inefficient sample cleanup.1. Modify the chromatographic method to separate the analyte from the interfering matrix components.2. Ensure the final extract is free of precipitation salts. A solvent exchange step may be necessary.3. Implement a more rigorous sample preparation technique, such as a multi-step SPE or LLE.[5]
(ELISA) High Cross-Reactivity / False Positives 1. The antibody is not specific to tilmicosin and binds to structurally similar compounds (e.g., tylosin or other macrolides).[11][12]2. Non-specific binding to the plate.1. Use a highly specific monoclonal antibody.[13] Confirm positive results with a confirmatory method like LC-MS/MS.2. Optimize blocking and washing steps in the ELISA protocol.

Quantitative Data Summary

The following tables summarize validation parameters from various studies on tilmicosin determination, providing a comparative overview of method performance across different matrices and techniques.

Table 1: HPLC-UV Methods

Matrix Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Recovery (%) Reference
Chicken Plasma 0.05 - 50.030.06100.66[1]
Chicken Meat 0.10 - 100.0004810.00158796.05 - 98.15[2]
Equine Plasma Not Specified0.013Not SpecifiedNot Specified[6]
Equine Lung Tissue Not Specified0.181 (ng/g)Not SpecifiedNot Specified[6]
Ovine Milk 0.05 - 0.25< 0.05Not Specified84.3 - 104.8[7]
Cow Milk 0.010 - 10Not Specified0.01082 - 94[14]

Table 2: LC-MS/MS Methods

Matrix Linearity Range (ng/mL) LOD LOQ Recovery (%) Reference
Pig Plasma 0.5 - 2000Not Specified0.595 - 99[4]
Bovine, Swine, Chicken, Turkey Tissues Matrix DependentVaries by MatrixVaries by Matrix83.3 - 107.1[3]

Experimental Protocols & Workflows

Protocol: Determination of Tilmicosin in Chicken Plasma via HPLC-UV

This protocol is adapted from a method describing a simple and sensitive HPLC assay.[1]

a. Sample Preparation (Protein Precipitation)

  • To 500 µL of chicken plasma in a microcentrifuge tube, add 500 µL of perchloric acid to precipitate proteins.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at 3500 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with UV Detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of 0.1M ammonium formate, acetonitrile, and methanol in a 60:30:10 (v/v/v) ratio. The pH is adjusted with trifluoroacetic acid.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 287 nm.[1]

  • Injection Volume: 100 µL.

Protocol: Determination of Tilmicosin in Milk via SPE and HPLC-UV

This protocol is based on a validated method for detecting tilmicosin residues in cow and sheep milk.[14]

a. Sample Preparation (Solid-Phase Extraction)

  • Mix 5 mL of milk with 10 mL of acetonitrile in a centrifuge tube.

  • Vortex for 30 seconds and then centrifuge for 10 minutes.

  • Condition a C18 SPE cartridge with methanol followed by purified water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water and then with an acetonitrile/water mixture to remove interferences.

  • Elute the tilmicosin from the cartridge with an appropriate elution solvent (e.g., methanol with ammonium acetate).[6]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b. Chromatographic Conditions

  • Instrument: HPLC system with a UV or Diode Array Detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient elution using a mixture of buffered aqueous solution (e.g., ammonium acetate) and an organic solvent like acetonitrile is common.

  • Detection Wavelength: 280-287 nm.[6][14]

Visualizations

experimental_workflow Experimental Workflow for Tilmicosin Analysis via SPE-HPLC sample Biological Sample (e.g., Plasma, Milk, Tissue) extraction Sample Preparation (Protein Precipitation / LLE / SPE) sample->extraction Add Solvent cleanup Extract Cleanup (e.g., SPE Wash Steps) extraction->cleanup Load Extract elution Elution & Concentration (Evaporation & Reconstitution) cleanup->elution Elute Analyte hplc HPLC Injection & Separation elution->hplc Inject Reconstituted Sample detection Detection (UV or MS/MS) hplc->detection Separated Analytes data Data Acquisition & Quantification detection->data Signal Output troubleshooting_logic Troubleshooting Logic for Poor Chromatographic Results start Poor Result (e.g., Low Peak Area) check_std 1. Check Standard (Age, Storage, Concentration) start->check_std check_sample_prep 2. Review Sample Prep (Recovery, pH, Solvents) check_std->check_sample_prep No Issue remake_std Remake Standard check_std->remake_std Issue Found check_instrument 3. Check Instrument (Injection, Leaks, Detector) check_sample_prep->check_instrument No Issue optimize_prep Optimize Extraction check_sample_prep->optimize_prep Issue Found check_column 4. Check Column & Mobile Phase check_instrument->check_column No Issue instrument_maint Perform Maintenance check_instrument->instrument_maint Issue Found replace_col Replace Column / Mobile Phase check_column->replace_col Issue Found resolved Problem Resolved remake_std->resolved optimize_prep->resolved instrument_maint->resolved replace_col->resolved

References

Validation & Comparative

Comparative Efficacy of Tilmicosin Phosphate and Tulathromycin for Bovine Respiratory Disease (BRD)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, presenting a comparative analysis of two leading macrolide antibiotics used in the management of Bovine Respiratory Disease (BRD). This guide synthesizes key experimental data on their efficacy, outlines methodologies from pivotal studies, and visualizes treatment workflows.

Introduction

Bovine Respiratory Disease (BRD) remains a predominant health and economic challenge in the cattle industry. The macrolide antibiotics, tilmicosin phosphate and tulathromycin, are two of the most widely utilized antimicrobials for the treatment and control of this multifactorial disease. Both drugs are effective against the primary bacterial pathogens associated with BRD, including Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[1][2] This guide provides a detailed comparison of their efficacy, supported by data from multiple clinical trials.

Mechanism of Action

Both tilmicosin and tulathromycin are semi-synthetic macrolide antibiotics that function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, which ultimately hinders cell division and can lead to bacterial cell death.[3] Tulathromycin is specifically classified as a triamilide antibiotic.[3] Beyond their direct antimicrobial properties, evidence suggests that these macrolides also possess immunomodulatory and anti-inflammatory effects, which may contribute to their overall therapeutic efficacy in the inflammatory environment of the lungs affected by BRD.[4][5]

Comparative Efficacy: A Review of Clinical Data

Multiple studies have been conducted to evaluate and compare the effectiveness of this compound and tulathromycin in both the treatment and metaphylaxis (control) of BRD in feedlot cattle. The results, while varied based on the specific conditions of the studies, provide valuable insights into the performance of each antimicrobial.

Metaphylactic (Preventative) Use

Metaphylaxis involves the administration of an antimicrobial to a group of animals at high risk of developing BRD to reduce morbidity and mortality.

In a study on feedlot calves at moderate risk for BRD, tulathromycin demonstrated a significantly lower initial BRD treatment rate compared to tilmicosin.[6][7] However, there were no significant differences observed in the BRD relapse rate, total mortality rate, or average daily gain between the two groups.[6][7] From a cost-effectiveness standpoint in this particular study, tilmicosin showed an economic advantage.[6][7]

Therapeutic (Treatment) Use

For the treatment of clinically apparent BRD, studies have shown tulathromycin to have a higher cure rate in some instances.

In one set of studies, the cure rate of calves treated with tulathromycin was significantly higher than that of calves treated with tilmicosin in one of two locations.[8] Another series of studies in stocker calves with clinical BRD found that the cure rate 60 days after treatment was significantly higher for tulathromycin compared to tilmicosin.[9]

Conversely, a study involving an extended-release formulation of tilmicosin found no statistically significant difference in clinical cure rates at days 7, 15, and 30 when compared to tulathromycin, with both groups achieving a 100% cure rate by day 30.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from comparative clinical trials.

Table 1: Metaphylactic Efficacy in Moderate-Risk Calves

ParameterTilmicosin (MIC)Tulathromycin (DRAX)Significance
Initial BRD Treatment RateHigherSignificantly LowerP ≤ 0.05
BRD Relapse RateNo significant differenceNo significant difference-
Total Mortality RateNo significant differenceNo significant difference-
BRD Mortality RateNo significant differenceNo significant difference-
Average Daily Gain (ADG)No significant differenceNo significant difference-
Dry Matter ConversionNo significant differenceNo significant difference-
Data sourced from a study comparing tilmicosin and tulathromycin as metaphylactic agents.[6][7]

Table 2: Therapeutic Efficacy in Calves with Undifferentiated BRD

Study LocationTilmicosin Cure RateTulathromycin Cure RateSignificance
Wellington, COLowerSignificantly HigherP ≤ 0.018
TexasNo significant differenceNo significant differenceP > 0.05
Cure rate was a composite variable including assessments of mortality, rectal temperature, and clinical scores.[8]

Table 3: Therapeutic Efficacy in Stocker Calves with BRD

Treatment GroupNumber of CalvesCure Rate (Day 60)
Tilmicosin220Lower
Tulathromycin340Significantly Higher (P ≤ 0.05)
Calves exhibited clinical signs of BRD and had rectal temperatures of ≥104°F.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the cited studies.

Study on Metaphylactic Use in Moderate-Risk Calves
  • Objective: To compare the efficacy and cost-effectiveness of tilmicosin versus tulathromycin as a metaphylactic antimicrobial in feedlot calves at moderate risk for BRD.[6][7]

  • Animal Selection: Calves considered at a moderate risk for developing BRD.

  • Treatment Groups:

    • Group 1: Tilmicosin (MIC) administered subcutaneously at a dose of 10 mg/kg.

    • Group 2: Tulathromycin (DRAX) administered subcutaneously at a dose of 2.5 mg/kg.[11]

  • Data Collection: Morbidity rates, mortality rates, relapse rates, average daily gain, and dry matter conversion were monitored throughout the feeding period.

  • Statistical Analysis: Data were analyzed to determine significant differences between the two treatment groups.

Study on Therapeutic Use in Undifferentiated BRD
  • Objective: To compare the efficacy of tulathromycin to tilmicosin for the treatment of cattle with undifferentiated BRD.[8]

  • Animal Selection: Calves exhibiting clinical signs of BRD. In each study, 100 calves were assigned to each treatment group.[8]

  • Treatment Groups:

    • Group 1: Tilmicosin administered subcutaneously at 10 mg/kg body weight.[8]

    • Group 2: Tulathromycin administered subcutaneously at 2.5 mg/kg body weight.[8]

  • Primary Outcome: Cure rate, which was a derived variable including assessments of mortality, rectal temperature, and attitude and respiratory scores from day 3 to day 28 and day 3 through harvest.[8]

  • Statistical Analysis: Cure rates between the treatment groups were compared for statistical significance.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for comparative efficacy studies in BRD.

Experimental_Workflow_Metaphylaxis start Calves at Moderate Risk of BRD randomization Random Allocation start->randomization group_til Tilmicosin Group (10 mg/kg SC) randomization->group_til group_tul Tulathromycin Group (2.5 mg/kg SC) randomization->group_tul monitoring Observation Period (Morbidity, Mortality, Performance) group_til->monitoring group_tul->monitoring data_analysis Data Analysis (Comparison of Outcomes) monitoring->data_analysis conclusion Conclusion on Comparative Metaphylactic Efficacy data_analysis->conclusion

Metaphylactic Trial Workflow

Experimental_Workflow_Therapeutic start Calves with Clinical Signs of BRD diagnosis Clinical Diagnosis (Rectal Temp, Clinical Scores) start->diagnosis randomization Random Assignment to Treatment diagnosis->randomization group_til Tilmicosin Treatment (10 mg/kg SC) randomization->group_til group_tul Tulathromycin Treatment (2.5 mg/kg SC) randomization->group_tul follow_up Follow-up Assessments (Clinical Scores, Temp, Relapses) group_til->follow_up group_tul->follow_up data_analysis Cure Rate Calculation and Statistical Comparison follow_up->data_analysis conclusion Determination of Superior Therapeutic Efficacy data_analysis->conclusion

Therapeutic Trial Workflow

Pharmacokinetic Properties

The pharmacokinetic profiles of tilmicosin and tulathromycin contribute to their clinical efficacy and dosing regimens.

  • Tilmicosin: This antibiotic is known for its ability to achieve high concentrations in lung tissue, which is the primary site of infection in BRD.[1]

  • Tulathromycin: Tulathromycin is characterized by rapid absorption from the injection site, extensive distribution into tissues, and a long elimination half-life.[3][12] Pharmacokinetic studies have demonstrated that it maintains therapeutic concentrations in lung tissue for an extended period, approximately 8 days, following a single administration.[12][13]

Conclusion

Both this compound and tulathromycin are highly effective macrolide antibiotics for the management of BRD. The choice between the two may depend on the specific context, including the risk level of the animals, whether the application is for metaphylaxis or therapy, and economic considerations. Tulathromycin has shown superior efficacy in reducing initial BRD morbidity in metaphylactic use and has demonstrated higher cure rates in some therapeutic trials.[6][7][8][9] However, tilmicosin remains a valuable and cost-effective option, with some studies showing comparable therapeutic outcomes, particularly with newer formulations.[6][7][10] Researchers and drug development professionals should consider the body of evidence presented in this guide to make informed decisions regarding the use of these important antimicrobials in the fight against BRD.

References

A Comparative Guide to the Validation of Analytical Methods for Tilmicosin in Chicken Plasma and Meat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tilmicosin, a macrolide antibiotic widely used in veterinary medicine, in biological matrices such as chicken plasma and meat is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection, and Enzyme-Linked Immunosorbent Assay (ELISA) are the most common analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Comparison of Method Performance

The choice of an analytical method for tilmicosin determination depends on a variety of factors including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the key performance parameters of HPLC-UV, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and ELISA methods based on validated studies.

Parameter HPLC-UV LC-MS/MS ELISA
Linearity Range (µg/mL or µg/g) 0.05 - 5[1]Typically ng/mL to µg/mL rangeVaries by kit, often in the ng/mL range
Correlation Coefficient (r²) ≥ 0.99[2]> 0.99Not always reported in detail
Recovery (%) 85.07 - 100.66[1][2]80.4 - 88.3[3]Typically within 80-120% (kit dependent)
Precision (CV%) < 15% (inter & intra-day)[1]< 15% (inter & intra-day)Intra-assay CV < 10% (kit dependent)[4]
Limit of Detection (LOD) 0.01 - 0.03 µg/mL[1]0.01 µg/g (muscle)[3]~0.5 ng/mL (ppb) in tissue[4]
Limit of Quantification (LOQ) 0.045 - 0.06 µg/mL[1]0.025 µg/g (liver, kidney)[3]Not always specified in detail

Table 1: Comparison of Validation Parameters for Tilmicosin Analysis in Chicken Plasma and Meat.

Feature HPLC-UV LC-MS/MS ELISA
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass analysis of parent and daughter ions.Antigen-antibody binding with enzymatic signal amplification.
Specificity Good, but susceptible to interference from compounds with similar retention times and UV absorbance.Excellent, highly specific due to mass-based detection.High, but potential for cross-reactivity with structurally related compounds.
Sensitivity Moderate, suitable for pharmacokinetic studies and residue monitoring at MRL levels.Very high, ideal for trace-level residue analysis.Very high, suitable for screening purposes.
Sample Throughput Moderate, requires individual sample processing and chromatographic run time.Moderate, similar to HPLC-UV.High, allows for the simultaneous analysis of multiple samples in a microplate format.
Cost (Instrument & Consumables) ModerateHighLow (per sample, but requires specific kits)
Expertise Required Moderate to highHighLow to moderate

Table 2: Qualitative Comparison of Analytical Methods for Tilmicosin Determination.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reliable and reproducible results. Below are representative methodologies for each of the discussed techniques.

HPLC-UV Method

This method is suitable for the quantification of tilmicosin in chicken plasma and meat for pharmacokinetic and residue analysis.

1. Sample Preparation:

  • Plasma: To 475 µL of plasma, add 25 µL of perchloric acid. Vortex for 1 minute and centrifuge at 3500 rpm for 5 minutes. Collect the supernatant and filter through a 0.2 µm nylon membrane filter.[1]

  • Meat: Homogenize 10 g of meat with 10 mL of purified water. Centrifuge 1 g of the homogenate at 8000 rpm for 10 minutes. Treat the supernatant as described for plasma.[1]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 0.1 M ammonium formate, acetonitrile, and methanol (60:30:10, v/v/v), with pH adjusted with trifluoroacetic acid.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Detection: UV detector set at 287 nm.[1]

  • Column Temperature: 30 °C.[1]

LC-MS/MS Method

This highly sensitive and specific method is ideal for confirmatory analysis and the detection of low-level tilmicosin residues.

1. Sample Preparation:

  • Extraction with a suitable solvent (e.g., methanol).

  • Solid-phase extraction (SPE) cleanup using a C18 cartridge to remove matrix interferences.

2. Chromatographic and Mass Spectrometric Conditions:

  • LC Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is commonly used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

ELISA Method

ELISA offers a rapid and high-throughput screening method for tilmicosin residues.

1. Principle:

  • Competitive ELISA is the common format. Tilmicosin in the sample competes with a tilmicosin-enzyme conjugate for binding to anti-tilmicosin antibodies coated on a microplate. The signal is inversely proportional to the concentration of tilmicosin in the sample.

2. General Procedure (based on commercial kit protocols):

  • Sample Extraction: Homogenized tissue is typically extracted with a supplied buffer.

  • Assay: The extracted sample, tilmicosin-enzyme conjugate, and antibody-coated plate are incubated. After washing, a substrate is added to produce a colorimetric signal, which is read using a microplate reader.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the validation of an HPLC method for tilmicosin analysis.

HPLC_Validation_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Prepare Tilmicosin Standard Solutions Spiked_Samples Prepare Spiked QC Samples Standard_Prep->Spiked_Samples Sample_Matrix Obtain Drug-Free Chicken Plasma & Meat Sample_Matrix->Spiked_Samples Protein_Precipitation Protein Precipitation (e.g., Perchloric Acid) Spiked_Samples->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatography Chromatographic Separation (C18) HPLC_Injection->Chromatography UV_Detection UV Detection (287 nm) Chromatography->UV_Detection Linearity Linearity UV_Detection->Linearity Accuracy Accuracy (Recovery) UV_Detection->Accuracy Precision Precision (Intra & Inter-day) UV_Detection->Precision LOD LOD UV_Detection->LOD LOQ LOQ UV_Detection->LOQ Specificity Specificity UV_Detection->Specificity

Caption: Workflow for HPLC-UV Method Validation.

Conclusion

The selection of an analytical method for tilmicosin determination in chicken plasma and meat should be guided by the specific research or monitoring objectives. HPLC-UV offers a robust and cost-effective method for routine quantification, particularly for pharmacokinetic studies where concentrations are relatively high. For confirmatory analysis and the detection of trace-level residues to ensure compliance with regulatory limits, the superior sensitivity and specificity of LC-MS/MS make it the method of choice. ELISA serves as a valuable high-throughput screening tool, ideal for rapidly analyzing a large number of samples, with positive results typically requiring confirmation by a chromatographic method. Each method, when properly validated, can provide reliable data to support drug development and food safety programs.

References

Tilmicosin Phosphate vs. Tylosin: A Comparative Analysis of Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The macrolide antibiotics tilmicosin and tylosin, primarily used in veterinary medicine, have demonstrated significant immunomodulatory and anti-inflammatory effects beyond their antimicrobial activity. This guide provides a comprehensive comparison of the anti-inflammatory properties of tilmicosin phosphate and tylosin, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential applications of these compounds.

Data Presentation: Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the key quantitative data from in vitro and in vivo studies, offering a direct comparison of the anti-inflammatory efficacy of tilmicosin and tylosin.

Inflammatory MediatorExperimental ModelDrug Concentration/DoseEffect of TilmicosinEffect of TylosinReference
Pro-inflammatory Cytokines
Tumor Necrosis Factor-alpha (TNF-α)LPS-stimulated RAW264.7 macrophages & mouse PBMCs10 µg/mL & 20 µg/mLSignificantly decreased productionSignificantly decreased production[1][2]
LPS-treated miceNot specifiedDecreased AUC0-24 levelDecreased AUC0-24 level[3]
S. aureus-infected bovine mammary epithelial cells10 µg/mLDecreased productionNot Assessed[4]
Interleukin-1beta (IL-1β)LPS-stimulated RAW264.7 macrophages & mouse PBMCs10 µg/mL & 20 µg/mLSignificantly decreased productionSignificantly decreased production[1][2]
S. aureus-infected bovine mammary epithelial cells10 µg/mLDecreased productionNot Assessed[4]
Interleukin-6 (IL-6)LPS-stimulated RAW264.7 macrophages & mouse PBMCs10 µg/mL & 20 µg/mLSignificantly decreased productionSignificantly decreased production[1][2]
S. aureus-infected bovine mammary epithelial cells10 µg/mLDecreased productionNot Assessed[4]
Anti-inflammatory Cytokines
Interleukin-10 (IL-10)LPS-stimulated RAW264.7 macrophages & mouse PBMCs10 µg/mL & 20 µg/mLIncreased productionIncreased production[1][2]
LPS-treated miceNot specifiedDecreased AUC0-24 levelNot specified[3]
LPS-treated mice10, 100, 500 mg/kgNot AssessedIncreased levels[5][6]
Inflammatory Enzymes & Mediators
Cyclooxygenase-2 (COX-2) Gene ExpressionLPS-stimulated RAW264.7 macrophages & mouse PBMCs10 µg/mL & 20 µg/mLSignificantly reducedSignificantly reduced[1][2]
Inducible Nitric Oxide Synthase (iNOS) Gene ExpressionLPS-stimulated RAW264.7 macrophages & mouse PBMCs10 µg/mL & 20 µg/mLSignificantly reducedSignificantly reduced[1][2]
Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophages & mouse PBMCs10 µg/mL & 20 µg/mLSignificantly decreased productionSignificantly decreased production[1][2]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW264.7 macrophages & mouse PBMCs10 µg/mL & 20 µg/mLSignificantly decreased productionSignificantly decreased production[1][2]
6-keto-Prostaglandin F1alpha (6-keto-PGF1α) ProductionLPS-stimulated RAW264.7 macrophages & mouse PBMCs10 µg/mL & 20 µg/mLSignificantly decreased productionSignificantly decreased production[1][2]
C-reactive protein (CRP)LPS-induced lung injury in ratsNot specifiedDecreased AUC0-24Decreased AUC0-24[3]

Experimental Protocols

In Vitro Anti-inflammatory Assessment in Macrophages and Monocytes
  • Cell Lines: RAW264.7 macrophages and mouse peripheral blood mononuclear cells (PBMCs) are utilized.

  • Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

  • Drug Treatment: Cells are co-incubated with varying concentrations of tilmicosin or tylosin (typically 5, 10, and 20 µg/mL).

  • Measurement of Inflammatory Mediators:

    • Cytokines (TNF-α, IL-1β, IL-6, IL-10): Levels in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Nitric Oxide (NO): NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

    • Prostaglandins (PGE2, 6-keto-PGF1α): Concentrations in the supernatant are determined by ELISA.

  • Gene Expression Analysis:

    • RNA Extraction and Reverse Transcription: Total RNA is extracted from the cells and reverse-transcribed into cDNA.

    • Quantitative PCR (qPCR): The expression levels of COX-2 and iNOS genes are quantified by real-time PCR.

In Vivo Anti-inflammatory Assessment in a Mouse Model of Endotoxemia
  • Animal Model: BALB/c mice are used.

  • Induction of Inflammation: Mice are injected with LPS to induce a systemic inflammatory response.

  • Drug Administration: Different doses of tylosin (e.g., 10, 100, and 500 mg/kg) are administered to the mice concurrently with or without LPS.

  • Sample Collection: Blood samples are collected at various time points (e.g., 0, 1, 2, 3, 6, 12, and 24 hours) after treatment.

  • Cytokine Measurement: Serum levels of TNF-α, IL-1β, and IL-10 are quantified by ELISA.

Signaling Pathways and Mechanisms of Action

Both tilmicosin and tylosin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] This pathway is central to the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.

Furthermore, tilmicosin has been shown to modulate the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically by increasing ERK1/2 phosphorylation and decreasing P38 phosphorylation in response to bacterial infection.[4] This modulation of MAPK signaling contributes to the regulation of cytokine production. Another important anti-inflammatory mechanism, particularly for tilmicosin, is the induction of neutrophil apoptosis, which helps in the resolution of inflammation.[9][10]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Macrolide Intervention cluster_2 Signaling Pathways cluster_3 Cellular & Gene Expression cluster_4 Inflammatory Response LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates MAPK MAPK Pathway (ERK1/2, p38) LPS->MAPK Activates Tilmicosin This compound Tilmicosin->NFkB Inhibits Tilmicosin->MAPK Modulates Neutrophil_Apoptosis Neutrophil Apoptosis Tilmicosin->Neutrophil_Apoptosis Induces Pro_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Tilmicosin->Pro_Cytokines Reduces Anti_Cytokines Anti-inflammatory Cytokines (IL-10) Tilmicosin->Anti_Cytokines Increases Inflammatory_Mediators Inflammatory Mediators (NO, PGE2) Tilmicosin->Inflammatory_Mediators Reduces Tylosin Tylosin Tylosin->NFkB Inhibits Tylosin->Pro_Cytokines Reduces Tylosin->Anti_Cytokines Increases Tylosin->Inflammatory_Mediators Reduces ProInflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB->ProInflammatory_Genes Induces MAPK->ProInflammatory_Genes Induces ProInflammatory_Genes->Pro_Cytokines Leads to ProInflammatory_Genes->Inflammatory_Mediators Leads to

Caption: Anti-inflammatory signaling pathways modulated by Tilmicosin and Tylosin.

Conclusion

Both this compound and tylosin exhibit potent anti-inflammatory properties by down-regulating the production of pro-inflammatory mediators and up-regulating anti-inflammatory cytokines. Their mechanisms of action involve the modulation of critical signaling pathways such as NF-κB and MAPK. The available data suggest a comparable anti-inflammatory profile for both compounds in the context of LPS-induced inflammation. However, tilmicosin has been more extensively studied for its effects on neutrophil apoptosis and specific MAPK phosphorylation, indicating a potentially broader range of immunomodulatory activities. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their anti-inflammatory efficacy and mechanisms, which could inform the development of novel therapeutic strategies for inflammatory diseases.

References

Navigating the Maze of Macrolide Resistance: A Comparative Guide to Tilmicosin Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against bovine respiratory disease (BRD), the effectiveness of macrolide antibiotics is increasingly challenged by the rise of antimicrobial resistance. A critical concern for researchers, veterinarians, and drug development professionals is the phenomenon of cross-resistance, where bacteria resistant to one macrolide also exhibit resistance to others. This guide provides a comprehensive comparison of cross-resistance between tilmicosin, a widely used 16-membered macrolide, and other key macrolides employed in veterinary medicine. Supported by experimental data, this document details the underlying mechanisms and outlines the methodologies used to quantify these interactions.

Understanding the Mechanisms of Cross-Resistance

Cross-resistance among macrolide antibiotics is not a random occurrence; it is dictated by specific biochemical strategies that bacteria evolve to survive. These mechanisms often provide broad protection against multiple drugs that share a similar structure or mode of action. Macrolides, including tilmicosin, function by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[1][2] Resistance typically arises from one of three primary mechanisms, which often confer resistance across the entire class.

  • Target Site Modification: This is the most widespread mechanism of macrolide resistance.[3] Bacteria acquire genes, most notably the erm (erythromycin ribosome methylation) family, that encode for methyltransferase enzymes. These enzymes add methyl groups to the 23S rRNA component of the 50S ribosomal subunit, specifically at nucleotide A2058.[3][4] This alteration reduces the binding affinity of macrolides to the ribosome, leading to high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (a phenotype known as MLSB).[5]

  • Active Efflux Pumps: Bacteria can acquire genes that produce protein pumps embedded in their cell membranes. These pumps actively expel antibiotics from the cell, preventing them from reaching their ribosomal target. An important example in bovine pathogens like Pasteurella multocida and Mannheimia haemolytica is the operon containing the msr(E) and mph(E) genes.[6] The msr(E) gene codes for an efflux pump, while the mph(E) gene codes for an inactivating enzyme.[6]

  • Enzymatic Inactivation: Some bacteria produce enzymes that chemically modify and inactivate the antibiotic molecule. The mph(E) gene product, a phosphotransferase, can inactivate several macrolides.[6][7] Another mechanism involves esterases, encoded by ere genes, which hydrolyze the macrolide's lactone ring.[4][7]

These mechanisms are illustrated in the diagram below.

Figure 1: Mechanisms of Macrolide Cross-Resistance

Quantitative Analysis of Cross-Resistance

The degree of cross-resistance is quantified by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. An increase in the MIC value for a specific antibiotic indicates reduced susceptibility. Studies have shown that the presence of a single resistance mechanism can elevate the MICs for multiple macrolides, as detailed in the tables below.

Table 1: Impact of Specific Resistance Genes on Macrolide MICs in Pasteurella multocida

The following data demonstrates how the introduction of specific resistance genes into a susceptible strain of P. multocida (B130) affects the MICs of various macrolides. This clearly illustrates the basis of cross-resistance.

Antibiotic (Class)Recipient Strain MIC (µg/mL)Strain with erm(42) Gene MIC (µg/mL)Strain with msr(E)-mph(E) Genes MIC (µg/mL)
14-Membered Macrolide
Erythromycin2>128128
15-Membered Macrolides
Tulathromycin21664
Gamithromycin0.25464
16-Membered Macrolides
Tilmicosin 4 >128 128
Tildipirosin0.25322
Lincosamide
Clindamycin0.5640.5

Data sourced from Kadlec et al. (2012) via JAC.[6]

Analysis:

  • The erm(42) gene confers high-level resistance to tilmicosin, erythromycin, and tildipirosin. It also significantly increases the MIC for tulathromycin and gamithromycin, demonstrating broad cross-resistance across 14-, 15-, and 16-membered macrolides.[6]

  • The msr(E)-mph(E) operon also provides strong cross-resistance to tilmicosin, erythromycin, tulathromycin, and gamithromycin.[6] Interestingly, it has a much greater impact on gamithromycin MIC than on tildipirosin MIC, suggesting some substrate specificity.[6]

Table 2: MIC Distributions for Macrolides Against Mannheimia haemolytica Isolates from Feedlot Cattle

This table shows the MIC50 (inhibits 50% of isolates) and MIC90 (inhibits 90% of isolates) values for various macrolides against M. haemolytica. A shift to higher MIC values, particularly after exposure to a macrolide like tulathromycin for metaphylaxis, indicates the selection for and prevalence of cross-resistant strains in a clinical setting.

AntibioticTime of SamplingMIC50 (µg/mL)MIC90 (µg/mL)% Resistant
Tilmicosin Day 1880.0%
Day 138>325.2%
Tulathromycin Day 1480.4%
Day 13>64>6465.6%
Gamithromycin Day 1240.4%
Day 13>8>867.0%
Tildipirosin Day 1220.0%
Day 13240.7%

Data adapted from Jelinski et al. (2020).[8]

Analysis:

  • Following metaphylactic treatment with tulathromycin, there was a dramatic increase in the percentage of isolates resistant to both tulathromycin and gamithromycin by Day 13.[8]

  • A less pronounced but still significant increase in resistance to the 16-membered macrolide tilmicosin was also observed.[8] This demonstrates that field use of one macrolide can select for bacterial populations that are cross-resistant to others.

  • Tildipirosin resistance remained low, suggesting it may be less affected by the resistance mechanisms selected by tulathromycin in this context.[8]

Experimental Protocols

The determination of MIC values is fundamental to assessing antibiotic susceptibility and cross-resistance. The standard method used is the broth microdilution assay, performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI), particularly the VET01 and VET08 documents for bacteria isolated from animals.[9][10]

Protocol: Broth Microdilution MIC Assay for Pasteurellaceae

This protocol outlines the standardized procedure for determining macrolide MICs against pathogens like Mannheimia haemolytica and Pasteurella multocida.

  • Preparation of Materials:

    • Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of tilmicosin and other macrolides.

    • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB), often supplemented for fastidious organisms.[11]

    • Microdilution Plates: Use sterile 96-well microtiter plates.

    • Bacterial Inoculum: Prepare a suspension of the bacterial isolate in broth, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Procedure:

    • Serial Dilution: Dispense the growth medium into all wells of the 96-well plate. Create a two-fold serial dilution of each antibiotic across the plate, leaving a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.[11]

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to the specific clinical breakpoints established by CLSI for that bacterium-drug combination.[10]

The general workflow for investigating cross-resistance is depicted in the following diagram.

Cross-Resistance Investigation Workflow Figure 2: Experimental Workflow for Cross-Resistance Assessment isolate 1. Isolate Bacterium from clinical sample identify 2. Identify Species (e.g., M. haemolytica) isolate->identify prepare_inoculum 3. Prepare Standardized Inoculum (0.5 McFarland) identify->prepare_inoculum mic_plate 4. Perform Broth Microdilution with multiple macrolides prepare_inoculum->mic_plate incubate 5. Incubate Plate (18-24h at 37°C) mic_plate->incubate read_mic 6. Read MIC Values (lowest concentration with no growth) incubate->read_mic interpret 7. Compare MICs to Breakpoints and to each other read_mic->interpret analyze 8. Analyze for Cross-Resistance (Elevated MICs across multiple drugs) interpret->analyze

Figure 2: Experimental Workflow for Cross-Resistance Assessment

Conclusion and Implications

The evidence clearly indicates that significant cross-resistance exists between tilmicosin and other macrolides, driven primarily by shared resistance mechanisms such as target site modification (erm genes) and active efflux/inactivation (msr(E)-mph(E) genes). The use of any single macrolide can select for bacterial populations that are less susceptible to the entire class. This has profound implications for antimicrobial stewardship and drug development.

For researchers and drug developers, understanding the prevalence and specific mechanisms of cross-resistance is crucial for designing next-generation antibiotics that can evade these defenses. For veterinary professionals, this knowledge underscores the importance of susceptibility testing to guide treatment decisions and highlights the risk of selecting for broad macrolide resistance when using these agents metaphylactically. Continued surveillance of MIC trends and the molecular mechanisms behind them is essential to preserving the efficacy of this vital class of antibiotics.

References

Comparative In Vitro Activity of Tilmicosin Against Bacterial Isolates: A Review of Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of tilmicosin, a macrolide antibiotic, against a range of bacterial isolates of veterinary importance. The data presented is compiled from multiple studies to offer a comprehensive overview of its efficacy relative to other antimicrobial agents.

Summary of In Vitro Susceptibility Data

The antibacterial efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for tilmicosin and other comparative antibiotics against various veterinary pathogens.

Bovine Respiratory Disease Pathogens
BacteriumAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Mannheimia haemolyticaTilmicosin2-44->32
Ceftiofur0.008-0.063-
Enrofloxacin0.008-0.063-
Florfenicol0.5-2-
Tulathromycin0.5-4-
Pasteurella multocidaTilmicosin2-84-16
Ceftiofur0.002-0.031-
Pradofloxacin-0.031-0.25
Florfenicol0.25-0.5-
Tulathromycin0.25-0.51-2

MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Porcine Respiratory Disease Pathogens
BacteriumAntibioticMIC90 (µg/mL)
Actinobacillus pleuropneumoniaeTilmicosin≤16
Pasteurella multocida (Type A)Tilmicosin8
Pasteurella multocida (Type D)Tilmicosin16
Bordetella bronchisepticaTilmicosin64
Haemophilus parasuisTilmicosin≤1
Streptococcus suisTilmicosin>128
Avian Mycoplasma Species
BacteriumAntibioticMean MIC (µg/mL)
Mycoplasma gallisepticumTilmicosin12.5
Tylvalosin0.0488
Mycoplasma synoviaeTilmicosin0.1709
Lincomycin-Spectinomycin0.2148
Tylvalosin0.0488
Other Pathogens
BacteriumAntibioticMIC90 (µg/mL)
Staphylococcus aureus (bovine mastitis)Tilmicosin0.78
Erysipelothrix rhusiopathiaeTilmicosin≤0.125
Mycoplasma mycoides subsp. mycoides SCTilmicosin0.015 (MIC50)
Danofloxacin0.25 (MIC50)
Oxytetracycline0.5 (MIC50)

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily derived from studies employing the broth microdilution method, a standardized procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2]

General Broth Microdilution Protocol:

  • Bacterial Isolate Preparation: Bacterial strains are cultured on appropriate agar plates to obtain pure colonies. A suspension of the bacteria is then prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial density.[1]

  • Antimicrobial Agent Dilution: A series of twofold dilutions of the antimicrobial agents are prepared in a 96-well microtiter plate using the appropriate broth.[3]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[1]

  • Incubation: The inoculated plates are incubated under specific conditions (e.g., temperature, CO2 concentration, duration) that are optimal for the growth of the test bacterium. For most veterinary pathogens, this is typically at 35-37°C for 16-24 hours.[1]

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.[3]

For more fastidious organisms like Mycoplasma species, specialized growth media and longer incubation times are required. The interpretation of MIC results into clinical categories of "susceptible," "intermediate," and "resistant" is based on established breakpoints.[4]

Visualizing Experimental and Logical Relationships

Experimental Workflow for In Vitro Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate Culture Pure Culture on Agar Isolate->Culture Suspension Standardized Bacterial Suspension Culture->Suspension Inoculation Inoculation of Microtiter Plates Suspension->Inoculation Dilution Serial Dilution of Antibiotics Dilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determination of MIC Observation->MIC

Caption: Workflow of the broth microdilution method for MIC determination.

Signaling Pathway of Macrolide Action and Resistance

signaling_pathway Tilmicosin Tilmicosin Ribosome 50S Ribosomal Subunit Tilmicosin->Ribosome Binds to Inhibition Inhibition Tilmicosin->Inhibition ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Essential for Inhibition->ProteinSynthesis Blocks Resistance Resistance Mechanisms Resistance->Tilmicosin Counteracts ErmGene erm Gene (Ribosomal Methylation) Resistance->ErmGene MefGene mef Gene (Efflux Pump) Resistance->MefGene

Caption: Mechanism of action of tilmicosin and common resistance pathways.[5]

References

A Comparative Analysis of Tilmicosin Phosphate Pharmacokinetics Across Major Livestock Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing literature reveals significant variations in the pharmacokinetic profiles of tilmicosin phosphate, a widely used macrolide antibiotic, across different livestock species. This guide synthesizes key pharmacokinetic data for cattle, swine, sheep, and poultry, offering researchers, scientists, and drug development professionals a consolidated resource for informed decision-making.

Tilmicosin is a semi-synthetic antibiotic primarily used to treat respiratory diseases in various livestock.[1] Its efficacy is intrinsically linked to its pharmacokinetic behavior—absorption, distribution, metabolism, and excretion—which dictates the concentration and persistence of the drug at the site of infection. Understanding the species-specific differences in these parameters is crucial for optimizing dosage regimens and ensuring therapeutic success.

Key Pharmacokinetic Parameters: A Cross-Species Comparison

The following table summarizes the primary pharmacokinetic parameters of this compound in cattle, swine, sheep, and poultry, as reported in various studies. These values highlight the distinct metabolic and physiological differences among these species, which influence drug disposition.

ParameterCattleSwineSheepPoultry (Broiler Chickens)
Route of Administration Subcutaneous (SC)Oral (PO)Subcutaneous (SC)Oral (PO)
Dosage 10 mg/kg20 - 40 mg/kg10 mg/kg20 - 25 mg/kg
Cmax (µg/mL) ~0.86 - 1.181.19 - 2.03~0.44 - 1.560.97 - 2.12
Tmax (hours) ~0.5 - 13.12 - 3.483.9 - 6.392.45 - 5.82
t1/2 (elimination half-life, hours) ~24.6 - 33.7420.69 - 43.53~26.6 - 3510.38 - 47.4

Data compiled from multiple sources.[2][3][4][5][6][7][8][9][10][11][12][13][14] Values can vary based on specific study conditions, animal health status, and formulation.

The data indicates that while tilmicosin is generally characterized by rapid absorption and slow elimination across species, notable differences exist.[4][7] For instance, the time to reach maximum plasma concentration (Tmax) is considerably shorter in cattle following subcutaneous administration compared to oral administration in swine and poultry.[2][4][5] The elimination half-life also shows variability, suggesting differences in metabolic pathways and clearance rates among the species.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from studies employing standardized experimental designs. A generalized methodology is outlined below:

1. Animal Selection and Acclimatization: Healthy, mature animals of the target species (cattle, swine, sheep, or poultry) are selected for the studies.[4][5] The animals are typically acclimatized to the experimental conditions for a period of at least one to four weeks to minimize stress-related physiological changes.[4] During this period, they are often fed an antibiotic-free diet.[4]

2. Drug Administration: this compound is administered via the specified route. For oral administration in swine and poultry, it is often given as a single dose via gavage or in drinking water.[4][15] For cattle and sheep, subcutaneous injection is a common route.[5][14] Food is typically withheld for a period before oral drug administration to ensure consistent absorption.[4]

3. Sample Collection: Blood samples are collected at predetermined time points following drug administration.[4][5] Sampling times are scheduled to capture the absorption, distribution, and elimination phases of the drug. For example, samples might be collected at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration.[4][15] Blood is collected from appropriate vessels, such as the jugular vein in larger animals or the brachial vein in poultry.[2][4]

4. Sample Processing and Analysis: Plasma or serum is separated from the blood samples by centrifugation.[2] The concentration of tilmicosin in the plasma/serum is quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

5. Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 (elimination half-life).[4][5]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a pharmacokinetic study for this compound in livestock.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment AnimalSelection Animal Selection & Acclimatization Diet Antibiotic-Free Diet AnimalSelection->Diet DrugAdmin Drug Administration (e.g., Oral, SC) AnimalSelection->DrugAdmin BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling SampleProcessing Plasma/Serum Separation BloodSampling->SampleProcessing HPLC HPLC Analysis SampleProcessing->HPLC PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, t1/2) HPLC->PK_Analysis Conclusion Conclusion & Dosage Regimen Optimization PK_Analysis->Conclusion

Caption: A flowchart of a typical pharmacokinetic study workflow.

Conclusion

The pharmacokinetic profile of this compound exhibits considerable diversity among livestock species. This comparative guide underscores the importance of species-specific considerations in the development and application of veterinary pharmaceuticals. The provided data and experimental outlines serve as a valuable reference for researchers aiming to refine existing therapeutic strategies and develop novel drug delivery systems for enhanced efficacy and safety. Further research into the metabolic pathways and tissue distribution of tilmicosin in different livestock is warranted to build upon this foundational knowledge.

References

A Head-to-Head Comparison of Tilmicosin and Gamithromycin for the Treatment of Swine Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

In the management of swine respiratory disease (SRD), particularly pneumonia, the selection of an appropriate antimicrobial agent is critical for therapeutic success and herd health. Among the macrolide antibiotics, tilmicosin and gamithromycin are two prominent options utilized in veterinary medicine. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence to aid researchers, scientists, and drug development professionals in their decision-making processes.

Efficacy and Performance: A Tabular Comparison

The following tables summarize key quantitative data from various studies on tilmicosin and gamithromycin, offering a comparative overview of their efficacy and pharmacokinetic profiles in swine.

Table 1: Efficacy of Tilmicosin and Gamithromycin in Treating Swine Pneumonia

ParameterTilmicosinGamithromycinCitation
Indication Control and prevention of pneumonia caused by Actinobacillus pleuropneumoniaeTreatment of bacterial SRD associated with Actinobacillus pleuropneumoniae, Pasteurella multocida, Streptococcus suis, Haemophilus parasuis, and Bordetella bronchiseptica[1][2][3]
Administration Route In-feedIntramuscular (IM) injection[1][2]
Dosage 200-400 µg/g in feed for 21 days6 mg/kg body weight, single dose[1][2]
Cure Rate Significantly improved clinical scores, rectal temperature, and weight gain compared to controls. Reduced lung lesions and mortality.82.76% cure rate in a phase II clinical trial; 80.70% in a phase III trial.[1][3][4]
Comparison to other drugs Showed significant advantages in reducing new disease cases and improving average daily gain and feed conversion ratio compared to oxytetracycline injection.Cure rate was similar to tulathromycin (2.5 mg/kg IM) and tildipirosin (4 mg/kg IM).[2][4][5]

Table 2: Pharmacokinetic Parameters of Tilmicosin and Gamithromycin in Swine

ParameterTilmicosin (40 mg/kg, oral)Gamithromycin (6 mg/kg, IM)Citation
Maximum Plasma Concentration (Cmax) 2.03 ± 0.28 µg/mL960 ± 153 ng/mL (0.96 µg/mL)[2][6]
Time to Maximum Plasma Concentration (Tmax) 3.48 ± 0.77 hours5 to 15 minutes[2][6]
Elimination Half-life (T½) 20.69 ± 5.07 hours94.1 ± 20.4 hours[2][6]
Area Under the Curve (AUC) 29.41 ± 3.37 µg·h/mL5.13 ± 0.957 µg·h/mL (AUClast)[2][7]
Bioavailability Not specified in the provided results.92.2%[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols used in key studies evaluating tilmicosin and gamithromycin.

Tilmicosin Efficacy Study against Actinobacillus pleuropneumoniae
  • Objective: To determine the effective dosage of tilmicosin phosphate in feed for the control of pneumonia caused by A. pleuropneumoniae.[1]

  • Animals: Clinically normal male and female pigs weighing between 13.6 and 36.3 kg.[1]

  • Experimental Design: A randomized complete block design was used, with initial weight as the blocking factor. Pigs were assigned to receive one of five doses of this compound in their feed (0, 100, 200, 300, and 400 µg/g) for 21 days.[1]

  • Infection Model: Seven days after starting the experimental feed, "seeder" pigs, intranasally inoculated with A. pleuropneumoniae serotype 1 and showing clinical signs, were introduced into each pen to induce infection in the trial pigs.[3] The seeder pigs were removed after 3 to 8 days.[1]

  • Data Collection: Clinical impression scores, daily rectal temperatures, and body weights were recorded.[1]

  • Endpoint: At the end of the 21-day feeding period, all pigs were euthanized and necropsied to determine the percentage of pneumonic lung involvement and to conduct bacterial flora analysis of the lungs.[1]

Gamithromycin Clinical Efficacy Study for Bacterial Swine Respiratory Disease
  • Objective: To evaluate the safety and efficacy of gamithromycin administered intramuscularly for the treatment of naturally occurring bacterial swine respiratory disease (SRD).[4]

  • Animals: 240 nine-week-old pigs with severe signs of respiratory disease from two sites.[4]

  • Experimental Design:

    • Phase II (Dose Screening): 120 pigs were randomly divided into four groups: low dose (3 mg/kg), middle dose (6 mg/kg), and high dose (12 mg/kg) of gamithromycin IM injection, and a positive control group receiving tulathromycin (2.5 mg/kg IM).[4]

    • Phase III (Efficacy Confirmation): The remaining 120 pigs were randomly divided into two groups: 6 mg/kg gamithromycin IM injection and 2.5 mg/kg tulathromycin IM injection (positive control).[4]

  • Data Collection: Animals were clinically observed daily for 14 days after treatment. Rectal temperature, mental status, and respiratory symptoms were recorded.[4] Pre-treatment respiratory tract samples were collected to identify the predominant pathogens.[4]

  • Endpoint: The cure rate was determined based on the resolution of clinical signs.[4]

Visualizing Experimental Workflow

The following diagram illustrates a generalized experimental workflow for a comparative efficacy study of two antimicrobial agents for swine pneumonia, based on the methodologies described in the cited studies.

G cluster_0 Pre-Trial Phase cluster_1 Treatment & Challenge Phase cluster_2 Data Collection & Analysis Phase cluster_3 Outcome Animal_Selection Animal Selection (Healthy pigs, specific age/weight) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Treatment_A Group A: Administer Tilmicosin (e.g., in-feed) Randomization->Treatment_A Treatment_B Group B: Administer Gamithromycin (e.g., IM injection) Randomization->Treatment_B Control Control Group (Placebo/No Treatment) Randomization->Control Infection Experimental Infection (e.g., with A. pleuropneumoniae) Treatment_A->Infection Treatment_B->Infection Control->Infection Clinical_Monitoring Daily Clinical Monitoring (Rectal temp, respiratory score, etc.) Infection->Clinical_Monitoring Sample_Collection Sample Collection (Blood, nasal swabs) Clinical_Monitoring->Sample_Collection Endpoint_Evaluation Endpoint Evaluation (Necropsy, lung lesion scoring) Sample_Collection->Endpoint_Evaluation Data_Analysis Statistical Data Analysis Endpoint_Evaluation->Data_Analysis Efficacy_Comparison Comparative Efficacy Assessment Data_Analysis->Efficacy_Comparison

Caption: Experimental workflow for a comparative swine pneumonia drug trial.

Conclusion

Both tilmicosin and gamithromycin are effective macrolide antibiotics for the management of swine pneumonia. The choice between the two may depend on the specific pathogens involved, the preferred route of administration (in-feed vs. injectable), and the desired pharmacokinetic profile. Tilmicosin has demonstrated efficacy when administered in feed for an extended period, making it suitable for metaphylactic treatment in a group setting.[1][3][5] Gamithromycin, as a long-acting injectable, offers the advantage of single-dose administration for individual animal treatment, with rapid absorption and a long elimination half-life.[2] The experimental data presented provides a foundation for informed decisions in the development and application of these important veterinary medicines. Further head-to-head clinical trials would be beneficial to provide a more direct comparison of their performance under various field conditions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tilmicosin Phosphate
Reactant of Route 2
Tilmicosin Phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.